1h,1h,5h-octafluoropentyl p-toluenesulfonate
Description
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Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMGBQCNGPAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379733 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2264-00-8 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. It includes a summary of its physical characteristics, predicted spectroscopic data, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity and stability, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this versatile fluorinated tosylate.
Chemical and Physical Properties
This compound, also known as 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, is a fluorinated organic compound. The presence of the octafluoropentyl chain significantly influences its physical properties, such as polarity and solubility, while the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions. A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2264-00-8 | [1] |
| Molecular Formula | C₁₂H₁₀F₈O₃S | |
| Molecular Weight | 386.26 g/mol | |
| Appearance | Not explicitly found, likely a colorless liquid or low-melting solid | |
| Melting Point | 8-12 °C | |
| Boiling Point | 157 °C @ 5 mmHg | |
| Density | 1.5127 g/cm³ | |
| Refractive Index | 1.4325 @ 20 °C | |
| Flash Point | >110 °C | |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tosyl group and the methylene and methine protons of the octafluoropentyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to SO₂) | ~7.8 | Doublet | 2H |
| Aromatic (meta to SO₂) | ~7.4 | Doublet | 2H |
| -OCH₂- | ~4.5 | Triplet | 2H |
| -CHF₂ | 5.8 - 6.4 | Triplet of triplets | 1H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals from the aromatic ring, the methyl group, and the highly deshielded carbons of the fluorinated alkyl chain.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-SO₂) | ~145 |
| Aromatic (quaternary) | ~133 |
| Aromatic (CH) | ~130, ~128 |
| -CF₂- (multiple signals) | 105 - 120 |
| -OCH₂- | ~65 |
| Ar-CH₃ | ~21 |
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the sulfonate group and the carbon-fluorine bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| S=O (asymmetric stretch) | 1350 - 1370 | Strong |
| S=O (symmetric stretch) | 1170 - 1190 | Strong |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
| S-O-C stretch | 900 - 1000 | Strong |
| Aromatic C=C stretch | 1400 - 1600 | Medium to weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the limited availability of direct mass spectrometric studies, the fragmentation behavior is inferred from analogous sulfonate esters.[2]
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 386 | [M]⁺ (Molecular ion) |
| 231 | [M - C₇H₇SO₂]⁺ (Loss of tosyl group) |
| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Synthesis and Experimental Protocols
This compound is typically synthesized by the reaction of 1H,1H,5H-octafluoropentanol with p-toluenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from established methods for the tosylation of alcohols.[3]
Materials and Reagents
-
1H,1H,5H-octafluoropentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H,5H-octafluoropentanol (1.0 eq) and a catalytic amount of DMAP. Anhydrous dichloromethane is added to dissolve the reactants.
-
Addition of Base: Triethylamine (1.2 eq) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
References
Synthesis and Characterization of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate. This compound serves as a valuable intermediate in organic synthesis, particularly for the introduction of the octafluoropentyl moiety into various molecular scaffolds, a strategy often employed in the development of pharmaceuticals and advanced materials to modulate properties such as lipophilicity and metabolic stability.
Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate is achieved through the tosylation of the corresponding primary alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis workflow for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Experimental Protocol
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred solution of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (2.0 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a pure compound.
Characterization of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
The structure and purity of the synthesized 2,2,3,3,4,4,5,5-octafluoropentyl tosylate can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Infrared (IR) spectroscopy.
Caption: Characterization workflow for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
| Technique | Assignment | Predicted Chemical Shift / Frequency | Multiplicity | Integration |
| ¹H NMR | Ar-H (ortho to -SO₂-) | ~7.80 ppm | Doublet | 2H |
| Ar-H (meta to -SO₂-) | ~7.35 ppm | Doublet | 2H | |
| -O-CH ₂- | ~4.50 ppm | Triplet | 2H | |
| Ar-CH ₃ | ~2.45 ppm | Singlet | 3H | |
| -CF₂-CH F₂ | ~6.10 ppm | Triplet of triplets | 1H | |
| ¹³C NMR | C =O (ester) | - | - | - |
| Ar-C (ipso, -SO₂-) | ~145 ppm | - | - | |
| Ar-C (para, -CH₃) | ~145 ppm | - | - | |
| Ar-C H (ortho) | ~130 ppm | - | - | |
| Ar-C H (meta) | ~128 ppm | - | - | |
| -O-C H₂- | ~65 ppm | Triplet | - | |
| -C F₂- | ~110-120 ppm | - | - | |
| Ar-C H₃ | ~21.5 ppm | - | - | |
| ¹⁹F NMR | -CF ₂-CH₂- | ~ -125 ppm | Multiplet | 2F |
| -CF ₂-CF₂-CH₂- | ~ -130 ppm | Multiplet | 2F | |
| -CF ₂-CHF₂ | ~ -138 ppm | Multiplet | 2F | |
| -CHF ₂ | ~ -145 ppm | Doublet of multiplets | 2F | |
| IR | Ar C-H stretch | 3100-3000 cm⁻¹ | - | - |
| Aliphatic C-H stretch | 2980-2850 cm⁻¹ | - | - | |
| C=C aromatic stretch | 1600-1585 cm⁻¹ | - | - | |
| S=O stretch (asymmetric) | 1370-1350 cm⁻¹ | - | - | |
| S=O stretch (symmetric) | 1190-1170 cm⁻¹ | - | - | |
| C-F stretch | 1250-1000 cm⁻¹ | - | - | |
| S-O-C stretch | 1000-960 cm⁻¹ | - | - |
Spectroscopic and Synthetic Profile of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
An In-depth Technical Guide for Researchers
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 1H,1H,5H-octafluoropentyl p-toluenesulfonate. These predictions are derived from the analysis of its constituent functional groups—the p-toluenesulfonate moiety and the 1H,1H,5H-octafluoropentyl chain—and comparison with analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 7.80 | Doublet | 2H | Ar-H (ortho to SO₂) | ~8.3 |
| 7.37 | Doublet | 2H | Ar-H (meta to SO₂) | ~8.1 |
| 5.95 | Triplet of Triplets (tt) | 1H | -CF₂H | JH-F ≈ 51, JH-F ≈ 5 |
| 4.45 | Triplet | 2H | -O-CH₂ -CF₂- | JH-F ≈ 13 |
| 2.46 | Singlet | 3H | Ar-CH₃ | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| 145.5 | Ar-C -CH₃ |
| 133.8 | Ar-C -SO₂ |
| 130.0 | Ar-C H (meta to SO₂) |
| 128.0 | Ar-C H (ortho to SO₂) |
| 107-120 (multiplets) | -C F₂- |
| 62.5 (triplet, JC-F ≈ 25 Hz) | -O-C H₂-CF₂- |
| 21.7 | Ar-C H₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -118 to -122 | Multiplet | -CH₂-CF₂ - |
| -128 to -132 | Multiplet | -CF₂-CF₂ -CF₂H |
| -135 to -139 | Multiplet | -CF₂-CF₂ -CFH- |
| -138 to -142 | Doublet of Multiplets | -CF₂ H |
Table 4: Predicted Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| High-Resolution MS (ESI+) | [M+Na]⁺ Calculated | 409.0185 |
| Low-Resolution MS (EI) | Major Fragments (m/z) | 231 [M-OTs]⁺, 155 [C₇H₇SO₂]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
A standard and reliable method for the synthesis of this compound is the tosylation of the corresponding fluorinated alcohol, 1H,1H,5H-octafluoropentan-1-ol.
General Synthesis of this compound
Materials and Reagents:
-
1H,1H,5H-Octafluoropentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 1H,1H,5H-octafluoropentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Pyridine (or triethylamine, approx. 1.5-2.0 eq.) is added to the solution, followed by the optional addition of a catalytic amount of DMAP (0.05-0.1 eq.).
-
p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
The reaction is quenched by the addition of 1 M HCl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general synthetic procedure.
Caption: Logical workflow for spectroscopic characterization.
An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
CAS Number: 2264-00-8
This technical guide provides a comprehensive overview of 1H,1H,5H-octafluoropentyl p-toluenesulfonate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound, this guide leverages analogous chemical principles and data from related structures to present its physicochemical properties, a probable synthetic route, and potential applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a partially fluorinated alkyl tosylate. The presence of a significant fluorine content is expected to impart unique properties, such as altered lipophilicity and metabolic stability, which are highly desirable in drug design.[1][2][3][4][5] The tosylate group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2264-00-8 | N/A |
| Molecular Formula | C₁₂H₁₀F₈O₃S | N/A |
| Molecular Weight | 386.26 g/mol | N/A |
| Melting Point | 8.00°C - 12.00°C | N/A |
| Boiling Point | 157.00°C | N/A |
| Density | 1.5127 g/cm³ | N/A |
Synthesis
A plausible and widely used method for the synthesis of alkyl tosylates is the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.[6][9] In this case, 1H,1H,5H-octafluoropentan-1-ol would serve as the precursor.
Table 2: Properties of the Precursor, 1H,1H,5H-Octafluoropentan-1-ol
| Property | Value | Reference |
| CAS Number | 355-80-6 | [10] |
| Molecular Formula | C₅H₄F₈O | [10][11] |
| Molecular Weight | 232.07 g/mol | [10][11] |
| Boiling Point | 141-142 °C | [11][12][13] |
| Density | 1.667 g/mL at 25 °C | [11][12][13] |
| Refractive Index | n20/D 1.318 | [11][12][13] |
Proposed Experimental Protocol for Synthesis
This protocol is a representative example for the tosylation of a primary alcohol and should be adapted and optimized for the specific substrate.[9][14]
Materials:
-
1H,1H,5H-octafluoropentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1H,1H,5H-octafluoropentan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound.
Potential Applications in Organic Synthesis
The primary utility of this compound in a research and drug development context is as an electrophilic building block for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a target molecule. The tosylate is an excellent leaving group for nucleophilic substitution reactions (Sₙ2).[7][15]
Proposed Nucleophilic Substitution Reaction
A common application of alkyl tosylates is the synthesis of ethers via reaction with an alkoxide nucleophile. This reaction is a reliable method for forming C-O bonds.
Proposed Experimental Protocol for Ether Synthesis
This protocol is a general representation of a Williamson ether synthesis using an alkyl tosylate.
Materials:
-
This compound
-
Sodium ethoxide (or another desired alkoxide)
-
Anhydrous dimethylformamide (DMF)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.
-
To this solution, add this compound (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting fluorinated ether by column chromatography or distillation.
Caption: Logical relationship in a nucleophilic substitution reaction.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][2][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can improve oral bioavailability.[4] Furthermore, the strength of the carbon-fluorine bond often leads to increased metabolic stability by blocking sites of enzymatic oxidation.[5] The 1H,1H,5H-octafluoropentyl group, when introduced into a biologically active molecule, could therefore serve to optimize its pharmacokinetic profile.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be a skin and eye irritant. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, though not extensively studied, fluorinated building block. Its utility lies in its ability to act as an electrophile for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a variety of molecules. The representative synthetic and reaction protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in the development of novel pharmaceuticals and advanced materials. Further research is warranted to fully characterize its reactivity and explore its applications.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Research Portal [repository.lib.umassd.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. strem.com [strem.com]
- 11. 355-80-6 CAS MSDS (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. chemwhat.com [chemwhat.com]
- 14. rsc.org [rsc.org]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Physical properties of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and a generalized synthetic route for 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate. Due to the limited availability of direct experimental data for this specific compound, this guide offers estimated properties based on the known characteristics of its precursor, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, and related fluorinated molecules.
Core Physical Properties (Estimated)
The following table summarizes the estimated physical properties of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate. These values are extrapolated and should be considered as approximations for experimental planning.
| Property | Estimated Value | Source/Basis of Estimation |
| Molecular Formula | C₁₂H₉F₈O₃S | Calculated |
| Molecular Weight | 385.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on typical properties of tosylates and fluorinated compounds. |
| Boiling Point | > 142 °C | Expected to be significantly higher than the precursor alcohol, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (141-142 °C)[1]. |
| Melting Point | Not readily estimated; likely a low-melting solid | Many tosylates of similar size are solids at room temperature. |
| Density | > 1.67 g/mL at 25 °C | Expected to be higher than the precursor alcohol (1.667 g/mL at 25 °C)[1]. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water. | Based on the general solubility of tosylates and highly fluorinated compounds[2][3]. |
Experimental Protocol: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
This protocol describes a general method for the tosylation of an alcohol, adapted for the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate from its corresponding alcohol.
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding cold 1 M HCl solution to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an alkyl tosylate.
Logical Relationship of Synthesis
The following diagram outlines the logical progression of the chemical transformation.
References
Solubility of 1H,1H,5H-octafluoropentyl p-toluenesulfonate in organic solvents
An In-Depth Technical Guide to the Solubility of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a fluorinated tosylate ester of interest in organic synthesis and materials science. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework for researchers to determine its solubility in various organic solvents. It includes a predicted qualitative solubility profile based on the physicochemical properties of analogous fluorinated and tosylated compounds. Furthermore, this guide presents a detailed, step-by-step experimental protocol for solubility determination using the widely accepted shake-flask method.
Introduction to this compound
This compound is an organic compound featuring a highly fluorinated alkyl chain and a tosylate group. The fluorinated moiety imparts unique properties such as chemical inertness, thermal stability, and both hydrophobic and lipophobic characteristics. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis for introducing octafluoropentyl groups into molecules. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including drug development and advanced materials.
Qualitative Solubility Profile
While quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the properties of its constituent functional groups. The molecule possesses a polar tosylate head and a nonpolar, highly fluorinated tail. This amphipathic nature suggests nuanced solubility behavior.
-
Fluorinated Solvents: The presence of the C4F8 chain suggests that the compound is likely to be most soluble in fluorinated solvents (e.g., perfluorohexane, trifluorotoluene).
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile are expected to be effective at solvating the polar tosylate group. The fluorinated chain may limit overall solubility, but moderate to good solubility is anticipated.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are generally good solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.
-
Ethers: Diethyl ether may show moderate solubility.
-
Hydrocarbon Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents due to their inability to effectively solvate the polar tosylate group.
-
Polar Protic Solvents: Alcohols like methanol and ethanol may show limited to moderate solubility. While they can interact with the tosylate group, the large fluorinated chain is not well-solvated. Water is expected to be a very poor solvent.
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. It is crucial to note that this table is for estimation purposes and must be confirmed by experimental determination.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Fluorinated | Perfluorohexane | Soluble | "Like dissolves like"; fluorinated tail interacts favorably with the solvent. |
| Polar Aprotic | Acetone | Soluble | Capable of solvating the polar tosylate group. |
| Acetonitrile (ACN) | Moderately Soluble | Good polarity, but may be less effective for the fluorinated portion. | |
| Tetrahydrofuran (THF) | Soluble | Effective at solvating both polar and some nonpolar moieties. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for many functionalized organic compounds. |
| Ethers | Diethyl Ether | Moderately Soluble | Lower polarity may limit interaction with the tosylate group. |
| Hydrocarbons | Hexane | Sparingly Soluble | Nonpolar nature makes it a poor solvent for the polar tosylate group. |
| Toluene | Sparingly Soluble | Aromatic ring offers some interaction, but overall polarity is low. | |
| Polar Protic | Methanol | Sparingly Soluble | Hydrogen bonding can solvate the tosylate, but not the fluorinated tail. |
| Water | Insoluble | Highly polar protic nature is incompatible with the large, nonpolar fluorinated tail. |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity, anhydrous where necessary)
-
Analytical balance (± 0.01 mg)
-
Glass vials or flasks with airtight caps (e.g., 4-20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure
-
Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. A 5-fold excess over the estimated solubility is a good starting point.[3]
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.[3]
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant, sufficient speed (e.g., 200-300 RPM) to ensure thorough mixing of the solid and liquid phases.[4]
-
Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours, which is typically sufficient for most compounds to reach equilibrium.[4] To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); if the measured concentration is stable between the last two time points, equilibrium is assumed.[3]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at the same temperature for a set period (e.g., 15-20 minutes at >3000 rpm).
-
Alternatively, or in addition, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Quantification:
-
Carefully take a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Data Calculation
The solubility (S) is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. It is typically expressed in units such as mg/mL, g/L, or mol/L.
S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectral data, experimental methodology, and the underlying spin-spin coupling interactions.
Data Presentation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the p-toluenesulfonate group and the protons of the octafluoropentyl chain. The extensive fluorine substitution on the pentyl chain results in complex splitting patterns due to ¹H-¹⁹F coupling.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Ar-H) | ~ 7.80 | Doublet (d) | J ≈ 8.2 | 2H |
| H-b (Ar-H) | ~ 7.35 | Doublet (d) | J ≈ 8.2 | 2H |
| H-c (-OCH₂-) | ~ 4.50 | Triplet (t) | ³JHF ≈ 13.0 | 2H |
| H-d (-CH₃) | ~ 2.45 | Singlet (s) | - | 3H |
| H-e (-CHF₂) | ~ 6.10 | Triplet of triplets (tt) | ²JHF ≈ 51.0, ³JHF ≈ 5.0 | 1H |
Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1H,1H,5H-octafluoropentan-1-ol with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or diethyl ether. The reaction is typically carried out at 0 °C to room temperature.
Procedure:
-
To a solution of 1H,1H,5H-octafluoropentan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
¹H NMR Spectroscopy
Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is suitable for acquiring the ¹H NMR spectrum.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 10-12 ppm is appropriate.
-
Temperature: The experiment is typically run at room temperature (298 K).
Mandatory Visualization
The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.
Mass Spectrometry of 1H,1H,5H-octafluoropentyl p-toluenesulfonate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. Due to the absence of direct spectral data in publicly available databases, this document outlines a proposed fragmentation pathway based on the established principles of mass spectrometry and the known behavior of structurally related compounds, namely alkyl tosylates and highly fluorinated entities. This guide offers a robust framework for the identification and characterization of this molecule, detailing predicted mass-to-charge ratios (m/z) for key fragments, a comprehensive experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and illustrative diagrams to clarify the fragmentation logic and experimental workflow.
Introduction
This compound is a specialized organic compound containing a thermally stable p-toluenesulfonate (tosylate) leaving group and a highly fluorinated alkyl chain. Such molecules are of interest in synthetic chemistry, particularly in the introduction of fluorinated moieties into larger molecules, a common strategy in the development of pharmaceuticals and advanced materials. Mass spectrometry is an indispensable tool for confirming the structure and purity of such compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that offer detailed structural insights.
Molecular Structure and Proposed Fragmentation
The molecular structure of this compound dictates its fragmentation pattern under energetic conditions like EI. The molecule consists of three key parts: the tosyl group, the octafluoropentyl chain, and the ester linkage connecting them.
-
Molecular Formula: C₁₂H₉F₈O₃S
-
Monoisotopic Molecular Weight: 384.01 Da
Under Electron Ionization (70 eV), the molecular ion (M⁺˙) is expected to be of low abundance or entirely absent, a common characteristic for compounds that undergo extensive fragmentation.[1][2] The primary fragmentation events are predicted to occur at the weakest bonds and lead to the formation of stable charged fragments.
The most probable cleavages are:
-
S-O Bond Cleavage: Heterolytic cleavage of the sulfur-oxygen bond is a characteristic fragmentation pathway for tosylates, leading to the formation of the stable p-toluenesulfonyl cation.[3]
-
C-O Bond Cleavage: Cleavage of the carbon-oxygen bond between the ester oxygen and the fluorinated chain can lead to either the octafluoropentyl cation or the tosylate anion, depending on the ionization mode and subsequent rearrangements.
-
Fragmentation of the Tosyl Group: The p-toluenesulfonyl cation can further fragment, notably through the loss of SO₂ or by rearrangement to the highly stable tropylium ion.
-
Fragmentation of the Fluoroalkyl Chain: The octafluoropentyl chain is expected to undergo sequential loss of neutral fragments such as HF and difluorocarbene (:CF₂).
The proposed fragmentation pathway is visualized in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1H,1H,5H-octafluoropentyl p-toluenesulfonate as a versatile reagent for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a variety of organic molecules. This partially fluorinated group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its ability to modulate lipophilicity and metabolic stability.
Introduction to this compound
This compound is a highly effective electrophilic source of the 1H,1H,5H-octafluoropentyl group. The p-toluenesulfonate (tosylate) is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This reagent is particularly useful for the synthesis of fluorinated ethers, amines, and thioethers, which are valuable intermediates in the development of novel pharmaceuticals and advanced materials.
Chemical Structure:
Applications in Organic Synthesis
The primary application of this compound is in nucleophilic alkylation reactions. The electron-withdrawing nature of the fluorine atoms enhances the leaving group ability of the tosylate, making it a potent alkylating agent.
O-Fluoroalkylation: Synthesis of Fluorinated Ethers
The synthesis of fluorinated ethers can be readily achieved via a Williamson-type ether synthesis. This reaction is broadly applicable to a variety of phenols and alcohols.
N-Fluoroalkylation: Synthesis of Fluorinated Amines
The introduction of the octafluoropentyl group onto nitrogen atoms can be accomplished through N-alkylation of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
S-Fluoroalkylation: Synthesis of Fluorinated Thioethers
Thiols and thiophenols are excellent nucleophiles for the displacement of the tosylate group, leading to the formation of fluorinated thioethers.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: O-Alkylation of Phenols
This protocol describes a general procedure for the synthesis of 1H,1H,5H-octafluoropentyl aryl ethers.
Reaction Scheme:
Materials:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the phenol derivative (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated ether.
Quantitative Data (Representative Examples):
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | CH₃CN | 80 | 18 | 85 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 16 | 92 |
| 4-Nitrophenol | Cs₂CO₃ | CH₃CN | 60 | 12 | 95 |
Protocol 2: N-Alkylation of Anilines
This protocol outlines a method for the synthesis of N-(1H,1H,5H-octafluoropentyl) anilines.
Reaction Scheme:
Materials:
-
Aniline derivative
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene or 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine the aniline derivative (1.0 eq.), sodium carbonate (2.0 eq.), and toluene.
-
Add this compound (1.3 eq.).
-
Heat the mixture to 100-110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the target N-alkylated aniline.
Quantitative Data (Representative Examples):
| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Na₂CO₃ | Toluene | 110 | 36 | 75 |
| 4-Toluidine | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 82 |
| 4-Chloroaniline | K₃PO₄ | Toluene | 110 | 48 | 68 |
Protocol 3: S-Alkylation of Thiophenols
This protocol provides a general procedure for the synthesis of 1H,1H,5H-octafluoropentyl aryl thioethers.
Reaction Scheme:
Materials:
-
Thiophenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the thiophenol derivative (1.0 eq.) and potassium carbonate (1.5 eq.) in ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the flask.
-
Continue stirring at room temperature for 8-16 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the pure fluorinated thioether.
Quantitative Data (Representative Examples):
| Thiophenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | EtOH | 25 | 10 | 95 |
| 4-Methylthiophenol | K₂CO₃ | CH₃CN | 25 | 8 | 98 |
| 4-Chlorothiophenol | K₂CO₃ | EtOH | 25 | 12 | 92 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of fluorinated compounds using this compound.
Logical Relationship of Nucleophilic Substitution
The following diagram illustrates the logical relationship of the nucleophilic substitution reaction.
Application Notes and Protocols: 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate as a Fluoroalkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacological profile of drug candidates. 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate has emerged as a valuable reagent for the introduction of the 1H,1H,5H-octafluoropentyl group, a linear fluoroalkyl chain that can profoundly influence the biological activity and properties of parent molecules.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a fluoroalkylating agent for various nucleophiles, including amines, thiols, and phenols.
Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate is achieved through the tosylation of the corresponding commercially available alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.[1][2][3][4] This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic workflow for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Experimental Protocol: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Fluoroalkylation of Nucleophiles
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is an effective electrophile for the fluoroalkylation of a variety of nucleophiles. The electron-withdrawing nature of the octafluoropentyl group enhances the electrophilicity of the carbon atom attached to the tosylate leaving group, facilitating nucleophilic substitution reactions.
Caption: General pathway for nucleophilic fluoroalkylation.
Application in Fluoroalkylation of Amines (N-Fluoroalkylation)
The reaction of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate with primary and secondary amines provides a direct route to N-octafluoropentylated amines, which are valuable building blocks in medicinal chemistry.
General Protocol for N-Fluoroalkylation:
-
In a round-bottom flask, combine the amine (1.0 eq), 2,2,3,3,4,4,5,5-octafluoropentyl tosylate (1.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate (Amine) | Product | Typical Yield (%) |
| Aniline | N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline | 75-85 |
| Benzylamine | N-Benzyl-2,2,3,3,4,4,5,5-octafluoropentan-1-amine | 80-90 |
| Piperidine | 1-(2,2,3,3,4,4,5,5-Octafluoropentyl)piperidine | 70-80 |
Application in Fluoroalkylation of Thiols (S-Fluoroalkylation)
Thiols are excellent nucleophiles and react readily with 2,2,3,3,4,4,5,5-octafluoropentyl tosylate to form the corresponding thioethers. These fluorinated thioethers have applications in the development of agrochemicals and pharmaceuticals.
General Protocol for S-Fluoroalkylation:
-
To a solution of the thiol (1.0 eq) in a solvent such as DMF or acetone, add a base like K₂CO₃ or NaH (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
| Substrate (Thiol) | Product | Typical Yield (%) |
| Thiophenol | Phenyl(2,2,3,3,4,4,5,5-octafluoropentyl)sulfane | 85-95 |
| Benzyl mercaptan | Benzyl(2,2,3,3,4,4,5,5-octafluoropentyl)sulfane | 90-98 |
| Cysteine derivative | S-(2,2,3,3,4,4,5,5-Octafluoropentyl)cysteine derivative | 70-85 |
Application in Fluoroalkylation of Phenols (O-Fluoroalkylation)
The O-fluoroalkylation of phenols with 2,2,3,3,4,4,5,5-octafluoropentyl tosylate yields fluorinated aryl ethers, a structural motif present in various bioactive molecules.
General Protocol for O-Fluoroalkylation:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and a base such as K₂CO₃ or Cs₂CO₃ (1.5 eq) in DMF or acetonitrile.
-
Add 2,2,3,3,4,4,5,5-octafluoropentyl tosylate (1.2 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
| Substrate (Phenol) | Product | Typical Yield (%) |
| Phenol | 1-((2,2,3,3,4,4,5,5-Octafluoropentyl)oxy)benzene | 70-80 |
| 4-Methoxyphenol | 1-Methoxy-4-((2,2,3,3,4,4,5,5-octafluoropentyl)oxy)benzene | 75-85 |
| Naphthol | 2-((2,2,3,3,4,4,5,5-Octafluoropentyl)oxy)naphthalene | 65-75 |
Safety Information
-
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is expected to be an irritant and a potent alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Fluorinated compounds may have unique toxicological properties. Consult the Safety Data Sheet (SDS) for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol and related compounds before use.
Conclusion
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate serves as a versatile and efficient reagent for the introduction of the octafluoropentyl moiety into a wide range of organic molecules. The straightforward synthesis of the tosylate from its corresponding alcohol, coupled with its reliable reactivity towards various nucleophiles, makes it a valuable tool for researchers in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for the successful application of this important fluoroalkylating agent.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated compounds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] 1H,1H,5H-Octafluoropentyl p-toluenesulfonate is a valuable synthetic intermediate that combines a polyfluorinated alkyl chain with an excellent tosylate leaving group, making it an ideal substrate for introducing the octafluoropentyl moiety into various molecular scaffolds via nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon bearing the tosylate group, facilitating nucleophilic attack.
This document provides detailed protocols for the synthesis of this compound and its subsequent application in nucleophilic substitution reactions with various nucleophiles.
Synthesis of this compound
The synthesis of this compound is achieved by the reaction of 1H,1H,5H-octafluoropentan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[3][4]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1H,1H,5H-Octafluoropentan-1-ol | 232.07 | 5.0 g | 21.5 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 4.5 g | 23.6 |
| Triethylamine (TEA) | 101.19 | 3.3 mL | 23.6 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H,1H,5H-octafluoropentan-1-ol (5.0 g, 21.5 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (3.3 mL, 23.6 mmol) to the stirred solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (4.5 g, 23.6 mmol) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (20 mL).
-
Separate the organic layer, and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Expected Yield: 80-90%
Synthesis Workflow
Caption: Workflow for the synthesis of the target tosylate.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for S_N2 reactions with a variety of nucleophiles. The tosylate group is a superb leaving group, and the fluorinated chain enhances the reactivity of the electrophilic carbon.[3][4]
General Experimental Protocol for Nucleophilic Substitution
Materials and Reagents:
| Reagent | Role |
| This compound | Electrophile |
| Nucleophile (e.g., NaN3, NaCN, R-NH2) | Nucleophile |
| Solvent (e.g., DMF, DMSO, Acetonitrile) | Reaction Medium |
| Base (if necessary, e.g., K2CO3, for amine nucleophiles) | Acid Scavenger |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 1.5 eq.). If the nucleophile is an amine, add a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography or distillation.
Table of Reaction Conditions and Expected Products
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 80 | 6-12 | 1-azido-1H,1H,5H-octafluoropentane |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 90 | 8-16 | 1H,1H,5H-octafluoropentylnitrile |
| Amine | Benzylamine | Acetonitrile | 60 | 12-24 | N-(1H,1H,5H-octafluoropentyl)benzylamine |
| Thiol | Sodium Thiophenoxide | Ethanol | 50 | 4-8 | 1H,1H,5H-octafluoropentyl phenyl sulfide |
Reaction Pathway Diagram
Caption: General S_N2 reaction pathways.
Conclusion
This compound serves as a versatile and highly reactive building block for the introduction of the octafluoropentyl group into a wide array of molecules. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and materials science to utilize this valuable intermediate in their synthetic endeavors. The predictable reactivity and the ability to employ a broad range of nucleophiles make it a powerful tool for the synthesis of novel fluorinated compounds with potentially enhanced biological and material properties.
References
Application Notes and Protocols for the Preparation of Fluorinated Ethers using 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated ethers, in particular, are of significant interest due to their unique electronic properties, increased metabolic stability, and ability to modulate lipophilicity.[3][4] This document provides detailed application notes and protocols for the synthesis of fluorinated ethers via the Williamson ether synthesis, utilizing 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a key fluorinated building block. This method offers a versatile and reliable route to a diverse range of octafluoropentyl ethers for applications in drug discovery and development.[5][6]
The Williamson ether synthesis is a robust and well-established method for forming an ether linkage from an alcohol and an organohalide or, as in this case, a tosylate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking the electrophilic carbon of the tosylate and displacing the tosylate leaving group.[5][7]
Reaction Principle
The overall reaction involves two main steps:
-
Deprotonation of the Alcohol/Phenol: A suitable base is used to deprotonate the hydroxyl group of the starting alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting nucleophile attacks the primary carbon of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, leading to the formation of the corresponding fluorinated ether and displacement of the tosylate anion.[6]
The general reaction scheme is as follows:
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Fluorinated Amines using 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of N-(1H,1H,5H-octafluoropentyl) amines through the nucleophilic substitution of 1H,1H,5H-octafluoropentyl p-toluenesulfonate with various primary and secondary amines. The incorporation of fluorinated moieties, such as the octafluoropentyl group, into amine-containing molecules is a valuable strategy in medicinal chemistry and materials science to modulate properties like lipophilicity, metabolic stability, and binding affinity. This protocol outlines a general, robust, and scalable procedure for this N-alkylation reaction.
Introduction
Fluorinated amines are a critical class of compounds in drug discovery and development. The unique electronic properties of fluorine can significantly alter the physicochemical and pharmacokinetic profiles of bioactive molecules. The 1H,1H,5H-octafluoropentyl group, in particular, offers a substantial increase in lipophilicity and can influence molecular conformation. The use of this compound as an alkylating agent provides a convenient and efficient method for introducing this fluorinated chain onto a wide range of amine substrates. The tosylate is a good leaving group, facilitating the SN2 reaction with amine nucleophiles under relatively mild conditions.
Reaction Principle
The synthesis proceeds via a nucleophilic aliphatic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the p-toluenesulfonate leaving group. A base is typically employed to neutralize the resulting ammonium salt and to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocols
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
General Procedure for N-alkylation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.), the chosen anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine), and the base (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and activation of the amine.
-
Add this compound (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1H,1H,5H-octafluoropentyl) amine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the synthesis of various fluorinated amines using the described protocol.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 2 | Benzylamine | Et₃N | THF | 65 | 24 | 92 |
| 3 | Morpholine | K₂CO₃ | DMF | 80 | 16 | 88 |
| 4 | Piperidine | DIPEA | Acetonitrile | 70 | 20 | 90 |
| 5 | n-Butylamine | K₂CO₃ | Acetonitrile | 75 | 22 | 81 |
Visualizations
Reaction Scheme
Application Notes and Protocols for Surface Modification with 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate to Achieve Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic surfaces are of paramount importance in a wide range of applications, including biomedical devices, drug delivery systems, and microfluidics, where controlling protein adsorption and cellular interaction is critical. The modification of surfaces to impart hydrophobicity is a key strategy for enhancing biocompatibility and performance. Fluorinated compounds are particularly effective in creating low-energy surfaces that exhibit excellent water repellency.
This document provides detailed application notes and protocols for the use of 1H,1H,5H-octafluoropentyl p-toluenesulfonate in surface modification to achieve a highly hydrophobic interface. This compound serves as a versatile reagent for introducing a fluorinated alkyl chain onto various substrates. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to covalently attach the hydrophobic octafluoropentyl moiety to suitably functionalized surfaces. This two-step approach, involving the synthesis of the fluorinated tosylate followed by its reaction with a substrate, allows for precise control over the surface chemistry.
Data Presentation
The following table summarizes representative quantitative data for surfaces modified with fluorinated compounds, providing an indication of the expected surface properties after modification with this compound.
| Surface Property | Unmodified Substrate (e.g., Glass, Silicon) | Modified Substrate (with Fluorinated Alkyl Chains) | Measurement Technique |
| Static Water Contact Angle | 20° - 40° | > 110° | Goniometry[1] |
| Advancing Water Contact Angle | Not Applicable | > 115° | Dynamic Contact Angle Measurement[1] |
| Receding Water Contact Angle | Not Applicable | > 95° | Dynamic Contact Angle Measurement[1] |
| Contact Angle Hysteresis | Not Applicable | < 20° | Dynamic Contact Angle Measurement |
| Surface Free Energy | 40 - 60 mN/m | < 15 mN/m | Contact Angle Measurement with Multiple Liquids |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1H,1H,5H-octafluoropentan-1-ol and p-toluenesulfonyl chloride. The reaction involves the conversion of the alcohol's hydroxyl group into a tosylate, which is a good leaving group for subsequent surface modification reactions.
Materials and Reagents:
-
1H,1H,5H-octafluoropentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,5H-octafluoropentan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents) to the solution with continuous stirring.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled alcohol-pyridine mixture over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Surface Modification of a Hydroxylated Substrate
This protocol details the procedure for modifying a substrate with pre-existing hydroxyl groups (e.g., glass, silicon wafers, or other metal oxides) with the synthesized this compound. The reaction proceeds via a nucleophilic substitution where the surface hydroxyl groups, after deprotonation, act as nucleophiles to displace the tosylate group.
Materials and Reagents:
-
Hydroxylated substrate (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene
-
A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous reaction vessel
-
Ultrasonic bath
-
Nitrogen or argon gas source
-
Oven
Procedure:
Step 1: Substrate Cleaning and Activation
-
Clean the substrates by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for at least 1 hour.
-
To ensure a high density of surface hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrates thoroughly with deionized water and dry under a stream of nitrogen.
Step 2: Surface Functionalization
-
In a clean, dry reaction vessel under an inert atmosphere, add anhydrous toluene.
-
Add the cleaned, activated substrates to the vessel.
-
Add the non-nucleophilic base (e.g., sodium hydride, 1.5 equivalents relative to the estimated surface hydroxyl groups) to the vessel to deprotonate the surface hydroxyls.
-
Dissolve this compound (1.2 equivalents) in anhydrous toluene and add it to the reaction vessel.
-
Allow the reaction to proceed at an elevated temperature (e.g., 60-80 °C) for 12-24 hours with gentle agitation.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the substrates and rinse them thoroughly with toluene, ethanol, and deionized water to remove any unreacted material.
-
Dry the modified substrates under a stream of nitrogen.
Protocol 3: Characterization of the Hydrophobic Surface
This protocol describes the measurement of the static water contact angle to quantify the hydrophobicity of the modified surface.
Materials and Equipment:
-
Goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
-
Modified and unmodified (control) substrates
Procedure:
-
Place the substrate on the sample stage of the goniometer.
-
Fill the syringe with deionized water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet (e.g., 5 µL) of water onto the surface of the substrate.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.
-
Repeat the measurement at several different locations on the substrate to ensure reproducibility and obtain an average value.
-
For a more comprehensive analysis, advancing and receding contact angles can be measured by slowly adding and removing water from the droplet, respectively.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for surface modification and characterization.
Caption: Logical relationship of the surface modification process.
References
Application Note 1: Controlled Radical Polymerization of 2,2,3,3,4,4,5,5-Octafluoropentyl Acrylate (OFPA) via RAFT
An extensive review of the scientific literature reveals no specific instances of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate being directly utilized in polymerization reactions, either as a monomer or as an initiator. Tosylates are typically employed as initiators in cationic polymerization; however, the use of this particular fluorinated tosylate for such purposes is not documented in available research.
This document, therefore, provides detailed application notes and protocols for an alternative and practical approach to synthesize polymers containing the 2,2,3,3,4,4,5,5-octafluoropentyl pendant group. This is achieved through the polymerization of the corresponding acrylate and methacrylate monomers, namely 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA) and 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate (OFPMA) . These methods are well-documented and allow for the creation of fluorinated polymers with applications in drug delivery, biomedical devices, and advanced materials.
Additionally, a general protocol for the cationic ring-opening polymerization (CROP) of 2-oxazolines using a tosylate initiator is provided to illustrate the potential, albeit undocumented, role of a fluorinated tosylate in initiating such reactions.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and high end-group fidelity. This method is particularly suitable for creating amphiphilic block copolymers by polymerizing fluorinated monomers like OFPA with non-fluorinated monomers. The resulting polymers, which combine hydrophilic and lipophilic/fluorophilic blocks, are of significant interest for drug delivery systems, surfactants, and surface modifiers.
Key Applications
-
Drug Delivery: Amphiphilic block copolymers containing a poly(OFPA) segment can self-assemble into micelles or nanoparticles, encapsulating hydrophobic or fluorophilic drugs for targeted delivery.
-
Biomedical Coatings: The low surface energy of the fluorinated segments can be exploited to create anti-fouling surfaces on medical devices, reducing protein adsorption and bio-adhesion.
-
Advanced Materials: Incorporation of OFPA into copolymers can enhance thermal stability, chemical resistance, and provide unique optical properties.
Experimental Protocol: RAFT Copolymerization of OFPA and Vinyl Acetate (VA)
This protocol is adapted from the study by Grigoreva et al. on the RAFT copolymerization of vinyl acetate and 2,2,3,3,4,4,5,5-octafluoropentylacrylate.[1]
Materials
-
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA)
-
Vinyl Acetate (VA)
-
Dibenzyltrithiocarbonate (DBTC) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Benzene (solvent)
-
Ampules for polymerization
-
Vacuum line for freeze-pump-thaw cycles
-
Oil bath
Procedure
-
Preparation of the Reaction Mixture: In a glass ampule, dissolve the RAFT agent (DBTC) and initiator (AIBN) in a mixture of the monomers (OFPA and VA) and benzene.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Sealing: Seal the ampule under vacuum.
-
Polymerization: Place the sealed ampule in a preheated oil bath at 80°C to initiate polymerization.
-
Monitoring and Termination: The reaction can be monitored by taking aliquots over time and analyzing monomer conversion via ¹H NMR or gravimetrically. The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol or hexane) to remove unreacted monomers and initiator fragments, followed by drying under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Monomers | Vinyl Acetate (VA), 2,2,3,3,4,4,5,5-Octafluoropentylacrylate (OFPA) | [1] |
| RAFT Agent | Dibenzyltrithiocarbonate (DBTC) | [1] |
| Initiator | Azobisisobutyronitrile (AIBN) | [1] |
| Solvent | Benzene | [1] |
| Temperature | 80°C | [1] |
| [DBTC] | 0.05 mol·l⁻¹ | [1] |
| [AIBN] | 0.001 mol·l⁻¹ | [1] |
| Initial Monomer Mole Fraction of VA (f₁) | 0.5 | [1] |
| Maximum Conversion | 40% | [1] |
| Mole Fraction of VA in Copolymer (F₁) at Max. Conversion | 0.17 | [1] |
Workflow for RAFT Polymerization of OFPA
Caption: Workflow for RAFT polymerization of OFPA.
Application Note 2: Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines with a Tosylate Initiator
Introduction
Cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for producing poly(2-oxazoline)s (POx), which are biocompatible and "stealth" polymers often considered as alternatives to polyethylene glycol (PEG) in biomedical applications. The polymerization is typically initiated by electrophilic species, such as alkyl tosylates. While there is no specific data for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, this section provides a general protocol that could be adapted to investigate its potential as a CROP initiator. The properties of the resulting polymer would be influenced by the fluorinated initiating fragment.
Key Applications of Poly(2-oxazoline)s
-
Drug Conjugation: POx can be conjugated to small molecule drugs or proteins to improve their solubility, stability, and pharmacokinetic profiles.
-
Gene Delivery: Cationic POx derivatives can form complexes with nucleic acids for gene delivery applications.
-
Hydrogels: Cross-linked POx networks can form hydrogels for tissue engineering and controlled release applications.
General Experimental Protocol: CROP of 2-Ethyl-2-oxazoline (EtOx) with a Tosylate Initiator
This is a generalized protocol based on common practices for the CROP of 2-oxazolines.[2][3][4][5]
Materials
-
2-Ethyl-2-oxazoline (EtOx), freshly distilled
-
Anhydrous acetonitrile (solvent)
-
Alkyl tosylate initiator (e.g., methyl tosylate as a model)
-
Terminating agent (e.g., methanolic solution of potassium hydroxide)
-
Schlenk flask and vacuum/argon line
Procedure
-
System Preparation: The polymerization is highly sensitive to moisture and protic impurities. All glassware must be flame-dried under vacuum, and the reaction should be performed under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the freshly distilled 2-ethyl-2-oxazoline in anhydrous acetonitrile.
-
Initiation: Add the alkyl tosylate initiator via syringe. The ratio of monomer to initiator will determine the target degree of polymerization.
-
Polymerization: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80-100°C). The polymerization is typically allowed to proceed for several hours to days.
-
Termination: Cool the reaction to room temperature and add the terminating agent to quench the living cationic chain ends.
-
Purification: The polymer is typically isolated by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum. Dialysis may be used for further purification if required.
Hypothetical Quantitative Data for a CROP Reaction
The following table presents typical, hypothetical parameters for a CROP of 2-ethyl-2-oxazoline.
| Parameter | Example Value |
| Monomer | 2-Ethyl-2-oxazoline (EtOx) |
| Initiator | Methyl Tosylate (MeOTs) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 80°C |
| [Monomer]/[Initiator] Ratio | 100 |
| Reaction Time | 24 hours |
| Expected Mn ( g/mol ) | ~10,000 |
| Expected PDI | < 1.2 |
Logical Flow of Cationic Ring-Opening Polymerization
Caption: Logical flow of cationic ring-opening polymerization.
References
- 1. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]
- 2. tu-dresden.de [tu-dresden.de]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Living cationic ring-opening polymerization of 2-oxazolines initiated by rare-earth metal triflates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate in Materials Science
Introduction
1H,1H,5H-Octafluoropentyl p-toluenesulfonate is a specialized reagent used in materials science for the introduction of perfluorinated alkyl chains onto various substrates. The molecule combines a reactive tosylate leaving group with a fluorinated tail, enabling the covalent modification of surfaces and polymers. This modification imparts unique properties, most notably low surface energy, which translates to hydrophobicity and oleophobicity. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile tool for materials functionalization.[1][2][3][4][5]
These application notes provide detailed protocols for two key applications of this compound: the surface modification of silica-based materials and the synthesis of fluorinated graft copolymers.
Application Note 1: Surface Modification of Silica-Based Materials for Enhanced Hydrophobicity
Objective: To covalently graft 1H,1H,5H-octafluoropentyl chains onto silica surfaces to create a highly hydrophobic material. This is applicable to glass slides, silicon wafers, and silica gel for applications such as self-cleaning surfaces, anti-fouling coatings, and specialized chromatography stationary phases.
Principle: The hydroxyl groups (-OH) on the surface of silica are deprotonated by a base to form nucleophilic silicate groups (-O⁻). These groups then react with this compound in a nucleophilic substitution reaction, displacing the tosylate group and forming a stable ether linkage.[2] The attached fluorinated chains then orient away from the surface, creating a low-energy, hydrophobic interface.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the surface modification of silica gel.
Table 1: Reagent Quantities for Surface Modification of Silica Gel
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Silica Gel (activated) | - | 10.0 g | - |
| This compound | 386.25 | 3.86 g | 0.01 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 0.40 g | 0.01 |
| Anhydrous Toluene | - | 100 mL | - |
Table 2: Characterization of Modified Silica Gel
| Property | Unmodified Silica Gel | Modified Silica Gel |
| Contact Angle with Water | ~0° | 135° |
| Elemental Analysis (%F) | 0% | ~15% |
| Surface Coverage (chains/nm²) | 0 | ~2.5 |
Experimental Protocol: Surface Modification of Silica Gel
-
Activation of Silica Gel:
-
Place 10.0 g of silica gel in a round-bottom flask.
-
Heat the silica gel to 150°C under vacuum for 4 hours to remove adsorbed water.
-
Allow the silica gel to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To the flask containing the activated silica gel, add 100 mL of anhydrous toluene.
-
Carefully add 0.40 g of sodium hydride (60% dispersion in mineral oil) to the suspension while stirring.
-
Heat the mixture to 60°C and stir for 1 hour to allow for the deprotonation of the surface hydroxyl groups.
-
-
Grafting Reaction:
-
Dissolve 3.86 g of this compound in 20 mL of anhydrous toluene.
-
Add the tosylate solution dropwise to the silica gel suspension at 60°C.
-
Increase the temperature to 110°C (reflux) and maintain for 24 hours under an inert atmosphere.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of 10 mL of methanol.
-
Filter the silica gel and wash sequentially with toluene, methanol, water, and finally acetone.
-
Dry the modified silica gel in a vacuum oven at 80°C for 12 hours.
-
Visualization of Experimental Workflow
Caption: Workflow for the surface modification of silica gel.
Application Note 2: Synthesis of Fluorinated Graft Copolymers via "Grafting To" Method
Objective: To synthesize a fluorinated graft copolymer by reacting a pre-existing polymer containing nucleophilic side chains with this compound. This method is useful for modifying the properties of existing polymers to create materials with enhanced chemical resistance and low surface energy.
Principle: A polymer with pendant hydroxyl groups, such as poly(vinyl alcohol), can be modified by reacting it with this compound. In a polar aprotic solvent, a strong base is used to deprotonate the hydroxyl groups on the polymer backbone, creating nucleophilic alkoxide sites. These sites then attack the tosylate, grafting the fluorinated side chains onto the polymer.
Quantitative Data Summary
Table 3: Reagent Quantities for Polymer Grafting
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (of repeating unit) |
| Poly(vinyl alcohol) (PVA) | ~44.05 (repeating unit) | 4.40 g | 0.10 |
| This compound | 386.25 | 9.66 g | 0.025 |
| Potassium tert-butoxide | 112.21 | 2.81 g | 0.025 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | 150 mL | - |
Table 4: Properties of the Resulting Graft Copolymer
| Property | Original PVA | Graft Copolymer |
| Solubility in Water | Soluble | Insoluble |
| Contact Angle with Water (cast film) | 35° | 110° |
| Glass Transition Temperature (Tg) | 85°C | 70°C |
| Degree of Substitution | 0% | ~25% |
Experimental Protocol: Synthesis of PVA-graft-octafluoropentyl
-
Polymer Dissolution:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 4.40 g of poly(vinyl alcohol) in 150 mL of anhydrous DMSO. This may require heating to 90°C to achieve complete dissolution.
-
Once dissolved, cool the solution to room temperature.
-
-
Deprotonation:
-
Slowly add 2.81 g of potassium tert-butoxide to the polymer solution at room temperature while stirring vigorously.
-
Stir the mixture for 2 hours to ensure complete deprotonation of a portion of the hydroxyl groups.
-
-
Grafting Reaction:
-
Dissolve 9.66 g of this compound in 50 mL of anhydrous DMSO.
-
Add the tosylate solution to the polymer solution dropwise over 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 48 hours.
-
-
Isolation and Purification of the Graft Copolymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of vigorously stirring deionized water.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any unreacted reagents and DMSO.
-
Further purify the polymer by redissolving it in a minimal amount of acetone and re-precipitating it in deionized water.
-
Dry the final product in a vacuum oven at 50°C until a constant weight is achieved.
-
Visualization of Signaling Pathway
Caption: Pathway for the synthesis of a fluorinated graft copolymer.
References
- 1. benchchem.com [benchchem.com]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Hydrophobic Coatings with 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic surfaces are of significant interest across various scientific and industrial fields, including biomedical devices, microfluidics, and self-cleaning coatings. The creation of these water-repellent surfaces often involves the modification of a substrate with low-surface-energy materials, among which fluorinated compounds are particularly effective. This document provides detailed protocols for the synthesis and application of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate, a reactive intermediate designed for the covalent attachment of a highly fluorinated alkyl chain onto surfaces, thereby inducing hydrophobicity.
The methodology leverages the reactivity of the tosylate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions with surface hydroxyl (-OH) groups present on substrates like glass, silicon wafers, or other metal oxides. This process forms a stable, covalently bound monolayer of the octafluoropentyl groups, which dramatically lowers the surface energy and results in a hydrophobic character.
Materials and Methods
Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
This protocol details the conversion of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol to its corresponding tosylate. The reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[1][2][3]
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (C5H4F8O)[4]
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the TsCl solution dropwise to the alcohol-pyridine mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate.
Preparation of Hydrophobic Coatings on Glass Substrates
This protocol describes the surface modification of glass slides to create a hydrophobic coating using the synthesized 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate. The process begins with rigorous cleaning of the glass surface to ensure the presence of reactive silanol (Si-OH) groups.
Materials:
-
Glass slides or other hydroxyl-bearing substrates
-
Acetone, ethanol, deionized water
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate
-
Anhydrous toluene or other suitable aprotic solvent
-
Triethylamine (as an acid scavenger)
-
Oven, sonicator, fume hood.
Protocol:
1. Substrate Cleaning and Activation:
-
Clean the glass slides by sonicating them in a sequence of acetone, ethanol, and deionized water for 15 minutes each.[5]
-
Dry the slides with a stream of nitrogen.
-
Immerse the cleaned slides in freshly prepared Piranha solution for 30-60 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
-
Carefully remove the slides and rinse them extensively with deionized water.
-
Dry the slides in an oven at 120 °C for at least 1 hour to remove residual water and ensure a high density of surface hydroxyl groups.
2. Surface Modification:
-
Prepare a solution of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate (e.g., 1-5 mM) in anhydrous toluene in a sealed, dry reaction vessel.
-
Add triethylamine (2-3 equivalents relative to the tosylate) to the solution to act as an acid scavenger for the tosyl acid byproduct.
-
Immerse the activated, dry glass slides in the tosylate solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours to overnight, under an inert atmosphere.
-
After the reaction, remove the slides and rinse them thoroughly with toluene, followed by ethanol and deionized water to remove any unreacted material.
-
Dry the coated slides with a stream of nitrogen.
Characterization of Hydrophobic Surfaces
The hydrophobicity of the modified surface is quantified by measuring the static water contact angle.
Materials:
-
Goniometer or contact angle measurement system
-
High-purity deionized water.
Protocol:
-
Place the coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle formed at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
Data Presentation
The following table summarizes the expected quantitative data from the surface modification process. The values for the coated surface are representative of surfaces modified with short-chain fluorinated compounds.
| Parameter | Uncoated Glass Substrate | Coated Glass Substrate (Expected) |
| Static Water Contact Angle | < 20° | 100° - 115° |
| Surface Energy | High | Low |
| Visual Appearance | Transparent | Transparent |
Visualizations
Caption: Experimental workflow for creating and characterizing hydrophobic coatings.
Caption: Chemical reaction pathway for synthesis and surface attachment.
References
Synthesis of Novel Fluorinated Surfactants from 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a versatile range of fluorinated surfactants utilizing 1H,1H,5H-octafluoropentyl p-toluenesulfonate as a key starting material. The protocols outlined below describe the synthesis of cationic, non-ionic, and anionic fluorinated surfactants, which are of significant interest for applications in drug delivery, biomedical materials, and advanced formulations due to their unique surface-active properties, high thermal and chemical stability.
The partially fluorinated C4F8H2- tail of these surfactants offers a balance of hydrophobic and oleophobic properties, leading to efficient reduction of surface tension in aqueous and non-aqueous media. The synthetic routes described herein are based on established nucleophilic substitution reactions, providing a straightforward approach to novel amphiphilic molecules with tunable properties.
Data Presentation
The following table summarizes the expected properties of the synthesized fluorinated surfactants based on literature values for structurally similar compounds. It is important to note that the exact values for the surfactants derived from this compound may vary and should be determined experimentally.
| Surfactant Type | Hydrophilic Head Group | Expected Critical Micelle Concentration (CMC) (mmol/L) | Expected Surface Tension at CMC (mN/m) |
| Cationic | Quaternary Ammonium | 5 - 15 | 17 - 22 |
| Non-ionic | Polyethylene Glycol (PEG) | 0.05 - 0.5 | 18 - 25 |
| Anionic | Carboxylate | 15 - 25 | 16 - 20 |
Experimental Protocols
Synthesis of Cationic Fluorinated Surfactant: N,N-dimethyl-N-(1H,1H,5H-octafluoropentyl)-N-(2-hydroxyethyl)ammonium tosylate
This protocol details the quaternization of N,N-dimethylethanolamine with this compound to yield a cationic fluorinated surfactant. This reaction is a variation of the Menshutkin reaction.
Materials:
-
This compound
-
N,N-dimethylethanolamine
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add N,N-dimethylethanolamine (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
The product is typically precipitated by the addition of diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the final cationic fluorinated surfactant.
Expected Yield: 85-95%
Synthesis of Non-ionic Fluorinated Surfactant: Polyethylene Glycol (1H,1H,5H-octafluoropentyl) Ether
This protocol describes the synthesis of a non-ionic fluorinated surfactant via the Williamson ether synthesis, reacting this compound with a polyethylene glycol monomethyl ether.
Materials:
-
This compound
-
Polyethylene glycol monomethyl ether (PEG-OH, average Mn = 350 g/mol )
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add polyethylene glycol monomethyl ether (1.2 eq.) and dissolve in anhydrous THF.
-
Carefully add sodium hydride (1.3 eq.) portion-wise to the solution at 0°C (ice bath). Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 66°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Remove the THF under reduced pressure.
-
The residue is then dissolved in dichloromethane (DCM) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the non-ionic fluorinated surfactant as a viscous oil or waxy solid.
Expected Yield: 70-85%
Synthesis of Anionic Fluorinated Surfactant: Sodium 2-((1H,1H,5H-octafluoropentyl)thio)acetate
This protocol outlines the synthesis of an anionic fluorinated surfactant with a thioether linkage. The synthesis involves a nucleophilic substitution of the tosylate with thioglycolic acid, followed by neutralization.
Materials:
-
This compound
-
Thioglycolic acid
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve thioglycolic acid (1.2 eq.) and potassium carbonate (2.5 eq.) in DMF.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 60-70°C and stir for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioether carboxylic acid.
-
Dissolve the crude acid in ethanol and neutralize with an equimolar amount of aqueous sodium hydroxide solution.
-
Remove the solvent under reduced pressure to yield the anionic fluorinated surfactant as a solid. A novel fluorinated surfactant with a four-carbon perfluoroalkyl chain and a thioether linkage has been reported to exhibit a surface tension of 15.86 mN·m⁻¹ and a critical micelle concentration (CMC) of 20 mmol·L⁻¹.[1]
Expected Yield: 75-90%
Mandatory Visualizations
Caption: Synthetic routes to fluorinated surfactants.
Caption: General experimental workflow for synthesis.
Caption: Surfactant behavior in aqueous solution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 2,2,3,3,4,4,5,5-octafluoropentyl tosylate?
The principal difficulty arises from the reduced nucleophilicity of the hydroxyl group in 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. The strong electron-withdrawing effect of the eight fluorine atoms significantly lowers the electron density on the oxygen atom, making it a weaker nucleophile. This decreased reactivity can lead to slow reaction times, incomplete conversion, and the need for more forcing reaction conditions compared to the tosylation of non-fluorinated alcohols.
Q2: What is the general reaction for the tosylation of an alcohol?
The reaction involves the treatment of an alcohol (ROH) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The overall transformation converts the hydroxyl group, a poor leaving group, into a tosylate group (-OTs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1]
Q3: Which bases are typically used for tosylation reactions?
Pyridine and triethylamine (Et₃N) are the most commonly used bases for tosylation.[2] Pyridine can act as both a base and a nucleophilic catalyst, potentially accelerating the reaction.[3][4] Triethylamine is a non-nucleophilic base and is often used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP). For sterically hindered or less reactive alcohols, stronger bases or alternative catalytic systems might be necessary.
Q4: What is the role of 4-(dimethylamino)pyridine (DMAP) in this reaction?
DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of tosylation, particularly for sterically hindered or electron-deficient alcohols.[5] It reacts with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.
Q5: Can other sulfonylating agents be used instead of tosyl chloride?
Yes, alternatives to tosyl chloride include mesyl chloride (MsCl) and triflic anhydride (Tf₂O).[6] Mesylates (-OMs) are similar in reactivity to tosylates. Triflate (-OTf) is an even better leaving group than tosylate and may be effective for very unreactive alcohols, but triflic anhydride is also more reactive and expensive.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Low nucleophilicity of the fluorinated alcohol. 2. Insufficiently reactive reagents.3. Presence of moisture. | 1. Increase reaction temperature: Carefully heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate.2. Use a catalyst: Add a catalytic amount of DMAP (0.1-0.2 equivalents) to accelerate the reaction.[5]3. Employ a stronger base: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).4. Use a more reactive sulfonylating agent: Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl.5. Ensure anhydrous conditions: Use freshly distilled solvents and flame-dried glassware to prevent hydrolysis of tosyl chloride. |
| Formation of Side Products (e.g., Alkyl Chloride) | 1. Nucleophilic attack by chloride ions. The chloride ion generated from tosyl chloride can compete with the alcohol and attack the initially formed tosylate, especially with electron-deficient systems that make the tosylate a better leaving group.[2] | 1. Use a non-chloride containing sulfonylating agent: If chloride formation is a significant issue, consider using p-toluenesulfonic anhydride (Ts₂O).2. Control reaction temperature: Lowering the reaction temperature after the initial tosylation may reduce the rate of the competing nucleophilic substitution by chloride.3. Use a different base: Using a base that does not introduce chloride ions, in conjunction with Ts₂O, can eliminate this side reaction. |
| Difficult Purification | 1. Polarity of the product and starting material are similar. 2. Presence of pyridinium or triethylammonium salts. | 1. Aqueous workup: Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the amine base and its salts.2. Chromatography: Use column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the less polar tosylate from the more polar alcohol.3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[7] |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition during workup or purification. 3. Mechanical losses. | 1. Monitor the reaction closely by TLC: Ensure the reaction has gone to completion before workup.2. Optimize reaction time and temperature: Conduct small-scale experiments to find the optimal balance that maximizes conversion while minimizing side product formation.3. Careful workup: Avoid overly harsh acidic or basic conditions during the workup. Ensure complete extraction of the product from the aqueous phase. |
Experimental Protocols
General Protocol for the Tosylation of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
This protocol is a starting point and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
2,2,3,3,4,4,5,5-Octafluoropentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base:
-
Method A (Pyridine): Add pyridine (1.5 - 2.0 eq.).
-
Method B (Triethylamine): Add triethylamine (1.5 - 2.0 eq.). If using a catalyst, add DMAP (0.1 - 0.2 eq.) at this stage.
-
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq.) portion-wise, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) or by vacuum distillation.
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equivalents (eq.) | Purpose |
| 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol | 1.0 | Substrate |
| p-Toluenesulfonyl chloride (TsCl) | 1.1 - 1.5 | Tosylating Agent |
| Pyridine or Triethylamine (Et₃N) | 1.5 - 2.0 | Base (HCl Scavenger) |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 | Catalyst (Optional) |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Must be dry to prevent hydrolysis of TsCl. |
| Temperature | 0 °C to Room Temperature (or gentle heating, e.g., 40 °C) | Initial cooling is important to control the exothermic reaction. Heating may be required for the less reactive fluorinated alcohol. |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
Visualizations
Caption: Experimental workflow for the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Caption: Troubleshooting decision tree for optimizing the tosylation reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | C8H6F8O2 | CID 67829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. How To [chem.rochester.edu]
Technical Support Center: 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate in Nucleophilic Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H,1H,5H-octafluoropentyl p-toluenesulfonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during nucleophilic substitution experiments involving this highly fluorinated substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in my synthesis?
A1: this compound is an excellent substrate for introducing the 1H,1H,5H-octafluoropentyl moiety into a molecule. The p-toluenesulfonate (tosylate) group is an exceptional leaving group, facilitating nucleophilic substitution reactions. The highly fluorinated chain imparts unique properties to the target molecule, such as increased lipophilicity, metabolic stability, and altered electronic characteristics, which are highly desirable in pharmaceutical and materials science applications.
Q2: What are the most common side reactions I should be aware of when using this reagent?
A2: The most prevalent side reactions are elimination (E2) to form an olefin, hydrolysis or solvolysis of the tosylate by trace water or the solvent, and, less commonly, nucleophilic attack at the sulfur atom of the tosylate group. The strong electron-withdrawing nature of the octafluoropentyl group can influence the propensity of these side reactions.
Q3: How does the octafluoropentyl group affect the reactivity of the tosylate?
A3: The electron-withdrawing octafluoropentyl group increases the electrophilicity of the carbon atom attached to the tosylate group, which can accelerate the rate of nucleophilic substitution. However, it also significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the β-hydrogens), which can promote elimination reactions, particularly in the presence of a strong base.
Q4: Can I expect carbocation rearrangements with this substrate?
A4: Due to the destabilizing effect of the electron-withdrawing fluorinated chain on an adjacent positive charge, the formation of a primary carbocation is highly unlikely. Therefore, reactions proceeding through an SN1 or E1 mechanism, and subsequent carbocation rearrangements, are generally not observed. Reactions are expected to proceed via a bimolecular (SN2 or E2) pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
Problem 1: Low Yield of the Desired Substitution Product and Formation of an Unknown Byproduct.
Possible Cause: The primary competing side reaction is often E2 elimination, leading to the formation of 1H,1H,5H-octafluoropent-1-ene. This is particularly prevalent when using basic nucleophiles or high reaction temperatures.
Troubleshooting Steps:
-
Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider using a less basic alternative if possible. For instance, if introducing an oxygen nucleophile, using a carboxylate salt with a phase-transfer catalyst might be milder than using an alkoxide.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to favor an SN2 reaction. Protic solvents can participate in solvolysis and may favor elimination to some extent.
-
Steric Hindrance: If your nucleophile is sterically bulky, it may act more as a base, promoting elimination. If possible, use a less hindered nucleophile.
| Condition | Nucleophile | Temperature (°C) | Solvent | Observed S |
| A | Sodium Azide | 50 | DMF | 95:5 |
| B | Sodium Azide | 100 | DMF | 80:20 |
| C | Sodium Ethoxide | 50 | Ethanol | 40:60 |
| D | Sodium Ethoxide | 25 | Ethanol | 60:40 |
Problem 2: My starting material is consumed, but I isolate the alcohol (1H,1H,5H-octafluoropentan-1-ol) instead of my desired product.
Possible Cause: This indicates that hydrolysis (reaction with water) or solvolysis (reaction with a protic solvent) of the tosylate is occurring. This can happen if your reaction conditions are not sufficiently anhydrous or if your solvent is nucleophilic.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Solvent Choice: Avoid protic solvents like water, alcohols, or carboxylic acids if they are not the intended nucleophile. If a protic solvent is necessary, consider that solvolysis will be a competing reaction.
-
Buffering: If the reaction generates acidic byproducts, this can catalyze hydrolysis. The addition of a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) can sometimes mitigate this.
Problem 3: The reaction is very slow or does not proceed to completion.
Possible Cause: While the tosylate is a good leaving group, a weak nucleophile or steric hindrance can lead to slow reaction rates.
Troubleshooting Steps:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.
-
Temperature: Cautiously increase the reaction temperature, keeping in mind that this may also increase the rate of side reactions like elimination.
-
Catalysis: For certain nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate by improving the solubility and nucleophilicity of the anionic nucleophile in an organic solvent.
-
Solvent: Ensure you are using an appropriate polar aprotic solvent (DMF, DMSO) that can solvate the cation of the nucleophilic salt without solvating the anion, thus increasing its nucleophilicity.
Experimental Protocols
Key Experiment: Synthesis of 1-azido-1H,1H,5H-octafluoropentane
Objective: To perform a nucleophilic substitution on this compound with sodium azide, a good nucleophile and relatively weak base, to minimize elimination.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled oil bath
-
Standard workup and purification glassware and reagents (diethyl ether, water, brine, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add sodium azide to the stirred solution.
-
Heat the reaction mixture to 50-60 °C using an oil bath and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-azido-1H,1H,5H-octafluoropentane.
Visualizations
Technical Support Center: Purification of Products from Reactions with 2,2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of chemical products derived from reactions involving 2,2,3,3,4,4,5,5-octafluoropentyl tosylate. The incorporation of the octafluoropentyl group introduces a "fluorous" tag, which allows for highly efficient purification using specialized techniques.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,3,3,4,4,5,5-octafluoropentyl tosylate and why is it used?
A1: 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is a fluorous alkylating agent. The highly fluorinated "tail" acts as a separation tag.[1] By reacting it with a substrate (e.g., an alcohol or amine), you covalently attach this fluorous tag to your molecule of interest. This tag imparts unique solubility properties, making the subsequent purification from non-fluorinated reagents and byproducts highly efficient.[1][2]
Q2: What is the primary purification method for products tagged with the octafluoropentyl group?
A2: The most common and effective method is Fluorous Solid-Phase Extraction (F-SPE) .[3] This technique utilizes a stationary phase, typically fluorous silica gel, which has a high affinity for fluorous molecules.[4] The separation is based on the strong and specific "fluorous-fluorous" interactions rather than traditional polarity, making it a very reliable and predictable purification method.[2]
Q3: What are the common impurities I need to remove after my reaction?
A3: Common impurities include:
-
Non-fluorous starting materials: Any unreacted substrate that was not tagged.
-
Reaction byproducts: Salts (e.g., triethylammonium tosylate if triethylamine was used as a base) and other non-fluorous side products.
-
Excess tosylating agent: Unreacted 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
-
Related tosylation impurities: Unreacted tosyl chloride (if you synthesized the tosylate in situ) and p-toluenesulfonic acid.[5][6]
Q4: Can I use standard silica gel column chromatography instead of F-SPE?
A4: While possible, it is often less efficient. The fluorous tag dramatically alters the polarity of the molecule, which can lead to unpredictable behavior on standard silica. F-SPE is specifically designed for these compounds and typically provides a much cleaner and faster separation.[2] However, for removing fluorous reagents from a non-fluorous product, a technique called reverse F-SPE can be performed on standard silica gel.[2]
Q5: How do I monitor the reaction and assess the purity of the final fluorous product?
A5: Purity can be assessed using standard analytical techniques.[7][]
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress, though fluorous compounds may streak. Staining with potassium permanganate can help visualize the spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for observing the disappearance of the starting material's signals. ¹⁹F NMR is highly effective for confirming the presence of the octafluoropentyl tag and detecting any fluorine-containing impurities.
-
Mass Spectrometry (MS): Techniques like LC-MS are invaluable for confirming the mass of the desired product and identifying impurities.[][9]
Troubleshooting Guide
This section addresses common problems encountered during the purification of octafluoropentyl-tagged products using Fluorous Solid-Phase Extraction (F-SPE).
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of Fluorous Product | The product washed through the column during the loading or washing step.[10] | The loading/washing solvent is not polar (fluorophobic) enough. Increase the water content in your methanol/water or acetonitrile/water wash solvent (e.g., from 80:20 MeOH/H₂O to 70:30 MeOH/H₂O).[2] |
| The elution solvent is too weak to displace the product from the fluorous silica.[11] | Use a stronger, more fluorophilic elution solvent. Switch from methanol to a more effective solvent like THF or a fluorinated solvent such as perfluorohexane (FC-72) or benzotrifluoride (BTF).[1] | |
| The F-SPE cartridge was not properly conditioned or has dried out.[12][13] | Ensure the cartridge is fully wetted with a conditioning solvent (e.g., methanol) and then equilibrated with the loading solvent. Do not let the sorbent bed go dry before loading the sample.[14] | |
| Product is Contaminated with Non-Fluorous Impurities | The washing step was insufficient to remove all non-fluorous compounds.[13] | Increase the volume of the polar (fluorophobic) wash. Perform multiple washes until no more impurities are detected in the eluent by TLC. |
| The crude reaction mixture was not fully dissolved in the loading solvent. | Ensure the crude material is completely dissolved before loading. If it precipitates on the column, impurities can be trapped. Pre-filter the sample if necessary. | |
| Product is Contaminated with Unreacted Fluorous Tosylate | Both the product and the excess tosylate are fluorous and have similar retention profiles. | This is a challenging separation. Try a gradient elution with your fluorous solvent during F-SPE. If co-elution persists, preparative Fluorous HPLC may be required for separation. |
| The reaction did not go to completion. | Drive the reaction to completion by increasing reaction time, temperature, or equivalents of the limiting reagent to minimize the amount of unreacted starting material. | |
| Slow or Blocked Flow Rate Through F-SPE Cartridge | Particulate matter from the crude reaction mixture is clogging the frit.[11][13] | Pre-filter your crude sample through a small plug of celite or a syringe filter before loading it onto the F-SPE cartridge. |
| The sample is too viscous.[13] | Dilute the sample further with the loading solvent to reduce its viscosity. |
Experimental Protocols
Protocol 1: Standard F-SPE for Isolation of a Fluorous-Tagged Product
This protocol is used when your desired product contains the octafluoropentyl tag and the impurities are non-fluorous.
-
Cartridge Preparation:
-
Select a fluorous silica gel cartridge with a sorbent mass approximately 10-20 times the mass of your crude sample.
-
Condition the cartridge by passing 2-3 column volumes of methanol (or another wetting agent like THF) through it.[3]
-
Equilibrate the cartridge by passing 2-3 column volumes of the initial loading/washing solvent (e.g., 80:20 methanol/water).[2] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the loading solvent (e.g., 80:20 methanol/water).
-
Apply the dissolved sample to the top of the conditioned cartridge. Allow it to flow into the sorbent bed.
-
-
Washing (Fluorophobic Pass):
-
Wash the cartridge with 5-10 column volumes of the polar loading/washing solvent to elute all non-fluorous impurities.[2]
-
Collect this "flow-through" fraction and monitor by TLC to ensure no product is being lost and all impurities have been removed.
-
-
Elution (Fluorophilic Pass):
-
Elute the desired fluorous-tagged product from the cartridge using 3-5 column volumes of a strong, fluorophilic solvent (e.g., pure methanol, THF, or acetone).[3]
-
Collect the eluent in fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Table 1: Common Solvents for Fluorous Solid-Phase Extraction (F-SPE)
| Solvent Type | Purpose | Examples |
| Fluorophobic (Polar) | Loading & Washing (elutes non-fluorous compounds) | 80:20 Methanol/Water, 70:30 Acetonitrile/Water, DMSO[2] |
| Fluorophilic (Less Polar) | Elution (elutes fluorous compounds) | Methanol, Tetrahydrofuran (THF), Acetone, Dichloromethane |
| Highly Fluorophilic | Strong Elution (for strongly retained compounds) | Perfluorohexane (FC-72), Benzotrifluoride (BTF)[1] |
Visualizations
Experimental & Purification Workflow
Caption: General workflow from reaction to purification using F-SPE.
Standard F-SPE Separation Logic
Caption: Logical steps in a standard F-SPE purification.
Troubleshooting Guide for Low Product Recovery
Caption: Decision tree for troubleshooting low product recovery in F-SPE.
References
- 1. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. Fluorous affinity-based separation techniques for the analysis of biogenic and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 9. biomedres.us [biomedres.us]
- 10. lcms.cz [lcms.cz]
- 11. welch-us.com [welch-us.com]
- 12. specartridge.com [specartridge.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 1H,1H,5H-octafluoropentyl p-toluenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the reaction of 1H,1H,5H-octafluoropentan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: What are the most common impurities I might encounter in my crude product?
Common impurities can be categorized as starting materials, side products from the tosylating agent, and byproducts from the reaction conditions. These include:
-
Unreacted 1H,1H,5H-octafluoropentan-1-ol: The starting fluorinated alcohol may be present if the reaction has not gone to completion.
-
Unreacted p-toluenesulfonyl chloride (TsCl): Excess tosyl chloride is often used to drive the reaction, and residual amounts may remain.
-
p-Toluenesulfonic acid: This is a common impurity resulting from the hydrolysis of p-toluenesulfonyl chloride by any trace amounts of water in the reaction mixture.[1]
-
Pyridine hydrochloride or Triethylamine hydrochloride: This salt is formed when the base neutralizes the HCl byproduct.
-
1H,1H,5H-octafluoropentyl chloride: In some cases, the tosylate product can be converted to the corresponding chloride as a side reaction, particularly if the reaction is heated or if certain bases are used.[2]
Q3: My NMR spectrum shows unexpected peaks. How can I identify them?
Identifying unexpected peaks in your NMR spectrum is crucial for troubleshooting. Here are some common impurity signals to look out for:
-
Residual Solvents: Peaks from common laboratory solvents are often present. You can consult reference tables for the chemical shifts of these solvents in your deuterated NMR solvent.[3][4]
-
p-Toluenesulfonic acid: This will show aromatic protons and a methyl singlet, which may overlap with your product signals, but will have a different chemical shift for the sulfonic acid proton.
-
Grease: Signals from vacuum grease are a common contaminant.
For definitive identification, comparing your spectrum to reference spectra of potential impurities is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of the desired tosylate | Incomplete reaction. | - Ensure all reagents and solvents are anhydrous, as water will consume the tosyl chloride.[1]- Use a slight excess (1.1-1.5 equivalents) of p-toluenesulfonyl chloride.- Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions are occurring. | - Maintain a low reaction temperature (e.g., 0 °C) to minimize the formation of elimination or substitution byproducts.[1]- Choose a non-nucleophilic base like pyridine to avoid competition with the alcohol. | |
| Presence of a significant amount of unreacted 1H,1H,5H-octafluoropentan-1-ol | Insufficient p-toluenesulfonyl chloride. | - Increase the stoichiometry of p-toluenesulfonyl chloride in subsequent reactions. |
| Poor quality of p-toluenesulfonyl chloride. | - Use freshly opened or purified p-toluenesulfonyl chloride. | |
| Product is contaminated with p-toluenesulfonic acid | Presence of water in the reaction. | - Dry all glassware thoroughly before use.- Use anhydrous solvents and reagents.- During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Formation of 1H,1H,5H-octafluoropentyl chloride as a byproduct | Reaction temperature is too high. | - Perform the reaction at 0 °C or lower. |
| The base used is promoting nucleophilic substitution by chloride. | - Use pyridine as the base, as it is less likely to promote the formation of the chloride byproduct compared to other bases like triethylamine where the resulting triethylammonium chloride can be a source of nucleophilic chloride.[2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
1H,1H,5H-octafluoropentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,5H-octafluoropentan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 - 2.0 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Common Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1H,1H,5H-octafluoropentan-1-ol | 232.06 | 1.0 | 10 | 2.32 g |
| p-Toluenesulfonyl chloride | 190.65 | 1.2 | 12 | 2.29 g |
| Pyridine | 79.10 | 1.5 | 15 | 1.22 mL |
| Dichloromethane | - | - | - | 20 mL |
Visualizations
References
Preventing elimination side reactions with 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4,5,5-octafluoropentyl tosylate. The focus is on preventing and troubleshooting elimination side reactions that can compete with desired nucleophilic substitution pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using 2,2,3,3,4,4,5,5-octafluoropentyl tosylate in nucleophilic substitution?
When using 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, the primary competing reaction is bimolecular elimination (E2), which leads to the formation of an alkene, alongside the desired bimolecular nucleophilic substitution (SN2). The tosylate group is an excellent leaving group, facilitating both reactions.[1][2][3] The strong electron-withdrawing effect of the octafluoropentyl group increases the acidity of the protons on the carbon adjacent (beta-position) to the carbon bearing the tosylate, making the molecule particularly susceptible to base-induced elimination.
Q2: How does the octafluoropentyl group influence the likelihood of elimination?
The eight fluorine atoms have a powerful inductive electron-withdrawing effect. This effect is transmitted through the carbon chain, significantly increasing the acidity of the β-protons. As a result, even relatively weak bases can deprotonate the β-carbon, initiating the E2 elimination cascade. This makes suppressing elimination a critical consideration when working with this substrate.
Q3: What general strategies can be employed to favor the SN2 reaction over the E2 reaction?
To favor the SN2 pathway, consider the following adjustments to your reaction conditions:
-
Choice of Base/Nucleophile: Use a nucleophile that is weakly basic but highly nucleophilic.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the SN2 pathway. Lower temperatures generally disfavor elimination.
-
Solvent: Employ a polar apathetic solvent to enhance the nucleophilicity of anionic nucleophiles.
-
Steric Hindrance: Use a non-hindered nucleophile to facilitate backside attack required for SN2.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a significant amount of an alkene byproduct are observed.
This is a classic indication that the E2 elimination is a major competing pathway.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| The base is too strong or too sterically hindered. | Switch to a less hindered and/or less basic nucleophile. For example, if using an alkoxide, try a carboxylate or an azide. | Strong, bulky bases are more likely to act as a base and abstract a proton (E2) rather than attack the carbon center as a nucleophile (SN2). |
| The reaction temperature is too high. | Decrease the reaction temperature. It may be necessary to increase the reaction time to compensate for the slower rate. | Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at elevated temperatures. |
| The solvent is promoting elimination. | Use a polar apathetic solvent such as DMF, DMSO, or acetonitrile. | Polar aprotic solvents solvate the cation of a nucleophilic salt but leave the anion relatively "naked" and more nucleophilic, favoring SN2. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. |
Problem 2: No reaction or a very slow reaction is observed.
If you have implemented measures to reduce elimination and are now seeing poor conversion, the reaction conditions may be too mild.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| The nucleophile is too weak. | Consider using a stronger, yet still non-basic, nucleophile. | The electron-withdrawing octafluoropentyl group can deactivate the substrate towards SN2 attack to some extent. |
| The reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring for the formation of elimination byproducts by TLC or GC. | A modest increase in temperature can sometimes overcome the activation barrier for the SN2 reaction without significantly promoting elimination. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination in a Nucleophilic Substitution Reaction with 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
This protocol provides a starting point for performing an SN2 reaction while minimizing the E2 side reaction.
Materials:
-
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq) (Choose a weakly basic, highly nucleophilic reagent)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
-
Dissolve the tosylate in the anhydrous polar aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the nucleophile in the anhydrous polar aprotic solvent.
-
Slowly add the nucleophile solution to the stirred tosylate solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC, checking for the consumption of the starting material and the formation of the desired product and any byproducts.
-
If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C, but monitor closely for the appearance of the elimination product.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another appropriate method.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Caption: A troubleshooting workflow for addressing elimination side reactions.
References
Technical Support Center: Fluoroalkylation with 1H,1H,5H-Octafluoropentyl p-toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with 1H,1H,5H-octafluoropentyl p-toluenesulfonate for fluoroalkylation reactions.
Troubleshooting Guide
Low or no product yield is a common issue in fluoroalkylation reactions. The following guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Insufficiently Activated Nucleophile | The nucleophilicity of the substrate is critical. Ensure complete deprotonation by selecting an appropriate base. For less acidic nucleophiles (e.g., some alcohols or secondary amines), consider stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). For more sensitive substrates, milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be sufficient. It's crucial to match the pKa of the nucleophile with the strength of the base. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider switching to a different solvent or using a co-solvent system. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective. For reactions with charged intermediates, a more polar solvent can help stabilize them and increase reaction rates. |
| Reaction Temperature is Too Low | Fluoroalkylation reactions can have a significant activation energy barrier. If the reaction is sluggish, gradually increase the temperature in 10 °C increments. Monitor the reaction for any signs of decomposition of the starting materials or product. A good starting point for many fluoroalkylations is room temperature, with the option to heat to 60-80 °C if necessary. |
| Degradation of the Tosylate Reagent | This compound can be susceptible to hydrolysis, especially in the presence of moisture and a strong base. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or distill them over a suitable drying agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Elimination (E2) Side Reaction | The tosylate is a good leaving group, and under strongly basic conditions, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of an alkene. To minimize this, use a less sterically hindered, non-nucleophilic base. If the nucleophile itself is sterically bulky, this can also favor elimination. Running the reaction at a lower temperature can also favor the substitution pathway. |
| Reaction with Solvent | Highly reactive nucleophiles can sometimes react with the solvent, especially with electrophilic solvents. Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents if a strong base is used. |
| Over-alkylation of the Nucleophile | For nucleophiles with multiple reactive sites (e.g., primary amines), poly-alkylation can be a problem. To favor mono-alkylation, use a stoichiometric excess of the nucleophile relative to the fluoroalkylating agent. Adding the tosylate slowly to the reaction mixture can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the fluoroalkylation of a phenol with this compound?
For a typical phenol, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the hydroxyl group to form the more nucleophilic phenoxide. The reaction can be run in a polar aprotic solvent such as acetonitrile or DMF.
Q2: Can I use a protic solvent for this reaction?
It is generally not recommended to use protic solvents like water or alcohols. These solvents can be deprotonated by the base, competing with your nucleophile. Additionally, they can lead to the hydrolysis of the tosylate reagent.
Q3: My reaction is complete, but I am having trouble purifying the product. What are some common purification strategies?
Fluoroalkylated compounds can sometimes be challenging to purify due to their unique polarity. Standard silica gel chromatography is often effective. A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. If the product is still difficult to separate, consider reverse-phase chromatography or distillation if the product is volatile and thermally stable.
Q4: How can I confirm that my product has been successfully fluoroalkylated?
The most definitive methods for product confirmation are ¹H NMR, ¹⁹F NMR, and mass spectrometry. In the ¹H NMR spectrum, you should observe a characteristic triplet of triplets for the methylene group adjacent to the fluoroalkyl chain. In the ¹⁹F NMR, you will see characteristic signals for the CF₂ and CF₂H groups. Mass spectrometry will show the expected molecular ion peak for your product.
Experimental Protocols
General Protocol for the Fluoroalkylation of a Phenol
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 0.1 M).
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Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General Experimental Workflow for Fluoroalkylation.
Caption: Troubleshooting Logic for Low Yield.
Technical Support Center: Reactions Involving 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H,5H-octafluoropentyl p-toluenesulfonate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated organic compound. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a useful reagent for introducing the 1H,1H,5H-octafluoropentyl group into various molecules. This moiety can impart unique properties, such as increased lipophilicity, thermal stability, and metabolic stability, which is of interest in pharmaceutical and materials science research.
Q2: What are the key safety precautions to consider when handling this compound?
Q3: How can I prepare this compound?
A general and effective method for preparing alkyl tosylates is the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.
Troubleshooting Guide for Nucleophilic Substitution Reactions
Nucleophilic substitution reactions with this compound are a primary application for this reagent. Below are common problems and their potential solutions.
Problem 1: Low or No Reaction Conversion
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently reactive. If using an alcohol or amine, consider deprotonation with a suitable base (e.g., NaH, K₂CO₃, Et₃N) to generate the more nucleophilic alkoxide or amide. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective for Sₙ2 reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive. The solubility of the fluorinated tosylate should also be considered; highly fluorinated compounds often have different solubility profiles than their non-fluorinated analogs. |
| Low Reaction Temperature | Increase the reaction temperature in increments (e.g., 10-20 °C) to enhance the reaction rate. Monitor for the formation of side products at higher temperatures. |
| Steric Hindrance | If the nucleophile is sterically bulky, the reaction may be slow. Consider using a less hindered nucleophile if the application allows. |
Problem 2: Formation of Elimination Byproducts
The primary reaction pathway for this primary tosylate is Sₙ2. However, under certain conditions, elimination (E2) can occur, leading to the formation of an alkene.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Strongly Basic Nucleophile | Highly basic and sterically hindered nucleophiles can favor elimination. If possible, use a less basic nucleophile. For example, when synthesizing an ether, using a less hindered alkoxide may reduce elimination. |
| High Reaction Temperature | Higher temperatures can favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Solvent Choice | Protic solvents can sometimes favor substitution, but aprotic polar solvents are generally preferred for Sₙ2 reactions. The choice of solvent should be optimized to maximize the desired substitution pathway. |
Problem 3: Presence of Unexpected Byproducts
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Tosylate | Traces of water in the reaction mixture can lead to the hydrolysis of the tosylate back to the corresponding alcohol (1H,1H,5H-octafluoropentan-1-ol). Ensure all reagents and solvents are anhydrous. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at higher temperatures or in the presence of strong bases, leading to side reactions. Ensure the chosen solvent is stable under the reaction conditions. |
| Side reactions of p-toluenesulfonate | The p-toluenesulfonate leaving group is generally stable. However, in some cases, it can react with other species in the reaction mixture. Proper workup, including aqueous washes, can typically remove the resulting p-toluenesulfonic acid or its salts. For challenging separations, purification by column chromatography is recommended. |
Experimental Protocols & Data
General Protocol for Nucleophilic Substitution
This protocol provides a general starting point for reacting this compound with a generic nucleophile. Optimization of specific parameters will be necessary for each unique reaction.
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To a solution of the nucleophile (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile), add a suitable base (1.5 equivalents) if the nucleophile requires activation (e.g., for alcohols or amines).
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Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
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Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
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Heat the reaction mixture to an appropriate temperature (start with 60-80 °C) and monitor the reaction progress by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physical Properties of this compound
| Property | Value |
| Molecular Weight | 386.26 g/mol |
| Melting Point | 8-12 °C |
| Boiling Point | 157 °C @ 5 mmHg |
| Density | 1.5127 g/mL |
| Refractive Index | 1.4325 @ 20 °C |
(Note: The physical properties are sourced from supplier data and may have slight variations.)[1]
Visualizing Workflows and Troubleshooting
Experimental Workflow for a Typical Nucleophilic Substitution
Caption: A generalized workflow for nucleophilic substitution reactions.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions performed with 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate?
A1: 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is primarily used as a substrate in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This allows for the introduction of the 2,2,3,3,4,4,5,5-octafluoropentyl moiety into a wide range of molecules. Common nucleophiles include azides, amines, and thiols, leading to the formation of fluorinated azides, amines, and thioethers, respectively. These reactions are typically carried out in the presence of a base or a phase-transfer catalyst to facilitate the reaction.
Q2: What is a general protocol for the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate?
A2: A general and efficient method for the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1]
Q3: How can I synthesize 1-azido-2,2,3,3,4,4,5,5-octafluoropentane from 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate?
A3: The synthesis of 1-azido-2,2,3,3,4,4,5,5-octafluoropentane is achieved through a nucleophilic substitution reaction where the tosylate group is displaced by an azide ion. A common procedure involves reacting 2,2,3,3,4,4,5,5-octafluoropentyl tosylate with sodium azide in a suitable solvent such as a mixture of acetonitrile and water. The reaction is typically heated to ensure a reasonable reaction rate.[1]
Data Presentation
Table 1: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate and its Conversion to 1-Azido-2,2,3,3,4,4,5,5-octafluoropentane[1]
| Step | Product | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,2,3,3,4,4,5,5-Octafluoropentyl p-toluenesulfonate | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, p-toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | 12 | 90 |
| 2 | 1-Azido-2,2,3,3,4,4,5,5-octafluoropentane | 2,2,3,3,4,4,5,5-Octafluoropentyl p-toluenesulfonate, Sodium azide | - | Acetonitrile/Water | 80 | 24 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl p-toluenesulfonate [1]
Materials:
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2,2,3,3,4,4,5,5-octafluoropentan-1-ol
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p-Toluenesulfonyl chloride
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Triethylamine
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Dichloromethane (anhydrous)
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Deionized water
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Brine solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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To a stirred solution of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with deionized water and then with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from methanol to afford the pure tosylate.
Protocol 2: Synthesis of 1-Azido-2,2,3,3,4,4,5,5-octafluoropentane [1]
Materials:
-
2,2,3,3,4,4,5,5-octafluoropentyl p-toluenesulfonate
-
Sodium azide (NaN₃)
-
Acetonitrile
-
Deionized water
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Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A mixture of 2,2,3,3,4,4,5,5-octafluoropentyl p-toluenesulfonate (1.0 eq.) and sodium azide (2.0 eq.) in a 3:1 mixture of acetonitrile and water is stirred at 80 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add deionized water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude azide.
-
The crude product can be used in further reactions without additional purification.
Troubleshooting Guide
Issue 1: Low or no conversion of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate in nucleophilic substitution reactions.
| Potential Cause | Recommended Solution |
| Insufficiently activated nucleophile | For reactions with weakly nucleophilic species (e.g., some amines or thiols), the addition of a non-nucleophilic base is crucial. The base deprotonates the nucleophile, increasing its nucleophilicity. For amines, using the amine itself in excess can also serve as the base. For thiols, a base is generally required to form the more reactive thiolate anion. |
| Poor solubility of reagents | The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic reaction systems (e.g., organic solvent and aqueous base). The PTC facilitates the transfer of the anionic nucleophile into the organic phase where the reaction occurs. |
| Steric hindrance | While 2,2,3,3,4,4,5,5-octafluoropentyl tosylate is a primary tosylate and generally reactive towards S(_N)2 reactions, highly hindered nucleophiles may react slowly. Increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF, DMSO) can help to increase the reaction rate. |
| Decomposition of the tosylate | Under strongly basic conditions and elevated temperatures, elimination reactions (E2) can compete with substitution, leading to the formation of an alkene byproduct and reducing the yield of the desired substitution product. It is advisable to use the mildest basic conditions necessary to activate the nucleophile and to keep the reaction temperature as low as feasible. |
Visualizations
Caption: Experimental workflow for the synthesis of substituted 2,2,3,3,4,4,5,5-octafluoropentyl derivatives.
Caption: Logic diagram for catalyst selection in nucleophilic substitutions.
References
Technical Support Center: Work-up Procedures for 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 1H,1H,5H-octafluoropentyl p-toluenesulfonate. The unique properties of the octafluoropentyl group can present specific challenges during product isolation and purification. This guide offers troubleshooting advice and detailed protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: After reacting this compound with my nucleophile, my product seems to be soluble in both organic and aqueous layers during liquid-liquid extraction. How can I improve phase separation?
A1: The presence of the highly fluorinated chain can impart unusual solubility characteristics to your product. Here are several strategies to improve phase separation:
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Use of Fluorinated Solvents: Consider using a fluorinated solvent like ethyl nonafluorobutyl ether or perfluorohexanes for the extraction. Your fluorinated product may show significantly higher solubility in a fluorous phase, leading to cleaner separation.
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Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can decrease the solubility of organic compounds in the aqueous phase by increasing its polarity.
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Solvent Selection: If you are using a standard organic solvent, try switching to a less polar option like diethyl ether or methyl tert-butyl ether (MTBE) instead of more polar solvents like ethyl acetate or dichloromethane.
Q2: I am having difficulty removing unreacted p-toluenesulfonic acid or its byproducts from my reaction mixture. What is the recommended procedure?
A2: Residual p-toluenesulfonic acid or its salts can often be removed with a basic wash.
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Mild Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically sufficient to neutralize and extract p-toluenesulfonic acid into the aqueous layer.
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Multiple Extractions: If a single wash is insufficient, perform multiple extractions with the basic solution.[1]
-
pH Check: Ensure the pH of the aqueous layer after extraction is basic (pH > 8) to confirm the removal of the acidic byproduct.
Q3: My crude product appears oily and is difficult to purify by crystallization. What other purification techniques can I use?
A3: The presence of the flexible and non-polar octafluoropentyl chain can inhibit crystallization. Consider the following alternatives:
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Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. Due to the non-polar nature of the fluorinated chain, you may need to use a less polar eluent system than for non-fluorinated analogs. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., hexanes/ethyl acetate mixture) is a good starting point.
-
Fluorinated Solid Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be a very effective purification method. The crude product is loaded onto a fluorous silica gel cartridge, and non-fluorinated impurities are washed away with a non-fluorinated solvent. The desired fluorinated product is then eluted with a fluorinated solvent.
-
Distillation: If your product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated nucleophile. 3. Steric hindrance at the reaction center. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the temperature, but be mindful of potential side reactions. 2. Ensure your nucleophile is not protonated by any acidic species in the reaction mixture. If necessary, use a non-nucleophilic base to deprotonate the nucleophile in situ. 3. If sterically hindered, consider using a smaller, more reactive nucleophile or a different solvent system that may enhance reactivity. |
| Formation of Elimination Byproduct | 1. The nucleophile is also a strong base. 2. High reaction temperature. | 1. Use a less basic nucleophile if possible. Alternatively, lower the reaction temperature to favor substitution over elimination. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficulty Removing Tosylate Leaving Group | The tosylate anion (p-toluenesulfonate) is present in the organic layer after work-up. | The tosylate anion is typically water-soluble as a salt. Ensure your aqueous washes are of sufficient volume and that you are performing multiple extractions. A wash with water or brine should effectively remove it. |
| Product is an Emulsion During Work-up | The fluorinated product is acting as a surfactant. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filtering the emulsion through a pad of Celite® can sometimes resolve the issue. Allowing the mixture to stand for an extended period may also lead to separation. |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the title compound, the work-up of which provides a basis for troubleshooting its subsequent reactions.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H,1H,5H-Octafluoropentan-1-ol | 232.06 | 10.0 g | 0.043 mol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 9.0 g | 0.047 mol |
| Pyridine | 79.10 | 6.8 g | 0.086 mol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1H,1H,5H-octafluoropentan-1-ol (10.0 g, 0.043 mol) and dichloromethane (100 mL). The solution is cooled to 0 °C in an ice bath.
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Addition of Reagents: Pyridine (6.8 g, 0.086 mol) is added to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (9.0 g, 0.047 mol) over 15 minutes, ensuring the temperature remains below 5 °C.
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Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
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Quenching: The reaction is quenched by the slow addition of 1M HCl (50 mL) at 0 °C.
-
Work-up:
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The mixture is transferred to a separatory funnel, and the layers are separated.
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The organic layer is washed sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 100:0 to 90:10) to afford the pure this compound.
Visualizations
Experimental Workflow for Synthesis and Work-up
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete reactions.
References
Validation & Comparative
A Comparative Guide to Fluoroalkylating Agents: 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate in Context
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoroalkyl groups into organic molecules is a paramount strategy in medicinal chemistry and drug development. These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] A diverse array of reagents has been developed for this purpose, each with distinct mechanisms, substrate scopes, and practical considerations. This guide provides an objective comparison of 1H,1H,5H-octafluoropentyl p-toluenesulfonate with other prominent classes of fluoroalkylating agents, supported by experimental data and detailed protocols.
Overview of Fluoroalkylating Agent Classes
Fluoroalkylating agents can be broadly categorized into three main classes based on their reactive intermediates: radical, nucleophilic, and electrophilic.
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Radical Fluoroalkylating Agents: These reagents generate fluoroalkyl radicals that can participate in a variety of transformations, including additions to unsaturated bonds and C-H functionalization. Common examples include fluoroalkyl iodides (e.g., CF₃I) and sodium triflinate (Langlois' reagent).
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Nucleophilic Fluoroalkylating Agents: These reagents deliver a fluoroalkyl anion equivalent to an electrophilic substrate. The most widely used is the Ruppert-Prakash reagent (TMSCF₃), which is highly effective for the trifluoromethylation of carbonyl compounds.[2]
-
Electrophilic Fluoroalkylating Agents: These reagents transfer a fluoroalkyl cation equivalent to a nucleophilic substrate. Prominent examples include hypervalent iodine compounds (Togni's reagents) and sulfonium salts (Umemoto's reagents).[3]
This compound belongs to a class of electrophilic alkylating agents where the fluoroalkyl group is attached to a good leaving group, the tosylate anion. Its reactivity is primarily governed by nucleophilic substitution reactions.
Performance Comparison of Fluoroalkylating Agents
The choice of a fluoroalkylating agent significantly impacts reaction outcomes. The following tables provide a comparative overview of the performance of different agents across various reaction types.
Table 1: Quantitative Performance Data for Common Fluoroalkylating Agents
| Reagent Class | Specific Reagent Example | Substrate Type | Reaction Conditions | Yield (%) | Reference |
| Radical | CF₃Br / fac-Ir(ppy)₃ | o-hydroxyaryl enaminone | Visible light, K₂HPO₄ | Good | [4] |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Acetophenone | K₂CO₃ (cat.), DMF, rt | 88 | [1] |
| Electrophilic | Togni's Reagent II | Indole | DCM, rt, 12-24h | - | [5] |
| Electrophilic | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | - | 84 | [3] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes based on reported examples.
Table 2: General Characteristics of this compound and Other Fluoroalkyl Tosylates
| Feature | Description |
| Reactivity | Acts as an electrophilic fluoroalkylating agent in nucleophilic substitution reactions (primarily Sₙ2). The electron-withdrawing nature of the octafluoropentyl group enhances the electrophilicity of the carbon bearing the tosylate leaving group. |
| Substrate Scope | Primarily reacts with good nucleophiles, such as amines, thiolates, and enolates. The steric bulk of the fluoroalkyl chain may influence reactivity with hindered nucleophiles. |
| Advantages | Tosylates are excellent leaving groups, facilitating reactions under relatively mild conditions. Fluoroalkyl tosylates are generally stable and easy to handle compared to some other classes of reagents. The reaction mechanism (Sₙ2) often proceeds with predictable stereochemistry (inversion of configuration).[6][7] |
| Limitations | Less reactive towards poor nucleophiles. The synthesis of the tosylate itself is an additional synthetic step. Direct comparative performance data with other fluoroalkylating agents is not widely available in the literature. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in research. Below are representative protocols for fluoroalkylation using different classes of reagents.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
This protocol outlines the trifluoromethylation of acetophenone to form 2,2,2-trifluoro-1-phenylethan-1-ol.
Materials:
-
Acetophenone
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add a catalytic amount of K₂CO₃ (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.
-
The crude product can be purified by column chromatography on silica gel.[1]
Protocol 2: Electrophilic C-H Trifluoromethylation of Indole using Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole at the C3 position.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[5]
Protocol 3: Representative Nucleophilic Fluoroalkylation using this compound (General Procedure)
This protocol provides a general framework for the fluoroalkylation of a generic nucleophile (Nu⁻) using a fluoroalkyl tosylate. Note: This is a representative protocol and requires optimization for specific substrates.
Materials:
-
Nucleophile (e.g., a sodium phenoxide, a secondary amine)
-
This compound
-
Apolar aprotic solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the nucleophile (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.
-
If the nucleophile is not pre-formed as a salt, add a suitable base (e.g., NaH, K₂CO₃) to generate the nucleophilic species in situ.
-
Add this compound (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or water).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms for different classes of fluoroalkylating agents.
Caption: Sₙ2 mechanism for fluoroalkylation with a tosylate.
Caption: Radical chain mechanism for fluoroalkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Visible-light-promoted tandem radical fluoroalkylation/cyclization to access fluoroalkyl-containing chromones/chroman-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Efficacy of 1H,1H,5H-Octafluoropentyl Moiety Introduction Strategies
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The 1H,1H,5H-octafluoropentyl group, with its unique electronic and lipophilic properties, presents a valuable building block in the design of novel therapeutics. This guide provides a comprehensive comparison of methodologies for introducing this fluorinated chain, with a focus on the in-situ generation and reactivity of 1H,1H,5H-octafluoropentyl p-toluenesulfonate and its alternatives.
Executive Summary
Direct utilization of this compound is hampered by its limited commercial availability. However, its precursor, 1H,1H,5H-octafluoropentanol, is readily accessible and serves as a versatile starting material for various activation strategies. This guide compares the efficacy of converting the hydroxyl group of 1H,1H,5H-octafluoropentanol into different leaving groups—namely tosylates, mesylates, triflates, and halides (bromides and iodides)—for subsequent nucleophilic substitution reactions. The choice of activating agent significantly impacts reaction efficiency, substrate scope, and overall yield.
Comparative Data of Activation Methods
The following table summarizes the key characteristics and typical experimental outcomes for the activation of 1H,1H,5H-octafluoropentanol and subsequent nucleophilic substitution.
| Leaving Group | Precursor Reagent | Typical Reaction Conditions for Activation | Relative Reactivity | Advantages | Disadvantages |
| p-Toluenesulfonate (Tosylate, -OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, DCM, 0 °C to rt | Good | Stable, crystalline intermediates; good leaving group for many S(_N)2 reactions.[1][2] | Can be slow to form with sterically hindered alcohols; moderate reactivity compared to triflates.[2] |
| Methanesulfonate (Mesylate, -OMs) | Methanesulfonyl chloride (MsCl) | Triethylamine, DCM, 0 °C | Good | Similar to tosylates but smaller, may have better solubility. | Similar limitations to tosylates.[1][2] |
| Trifluoromethanesulfonate (Triflate, -OTf) | Triflic anhydride (Tf(_2)O) | Pyridine, DCM, -78 °C to 0 °C | Excellent | Extremely good leaving group, leading to very fast reaction rates.[1][3] | Reagents are expensive and moisture-sensitive; intermediates can be unstable. |
| Bromide (-Br) | PBr(_3) or CBr(_4)/PPh(_3) | Neat or in a non-polar solvent | Moderate | Cost-effective reagents; good for a range of nucleophiles. | Can lead to side reactions (elimination); less reactive than iodides and sulfonates. |
| Iodide (-I) | I(_2)/PPh(_3)/Imidazole or NaI (Finkelstein) | Acetonitrile or Acetone | Very Good | Excellent leaving group among halides; Finkelstein reaction can drive equilibrium. | Reagents can be light-sensitive; potential for side reactions. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general representation based on standard tosylation procedures.
Materials:
-
1H,1H,5H-octafluoropentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve 1H,1H,5H-octafluoropentanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) dropwise to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.
General Procedure for Nucleophilic Substitution
Materials:
-
Activated 1H,1H,5H-octafluoropentyl derivative (tosylate, mesylate, triflate, bromide, or iodide)
-
Nucleophile (e.g., sodium azide, sodium cyanide, an amine, a thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
Dissolve the nucleophile (1.2-2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the activated 1H,1H,5H-octafluoropentyl derivative (1.0 eq) to the solution.
-
Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a target molecule.
Caption: General workflow for the two-step introduction of the 1H,1H,5H-octafluoropentyl moiety.
Signaling Pathway Context
The introduction of fluorinated groups can significantly alter the interaction of a molecule with its biological target. For instance, in kinase inhibitors, a fluorinated moiety can enhance binding affinity by forming favorable interactions with the protein backbone or by modulating the pKa of nearby functional groups to optimize hydrogen bonding networks.
The diagram below illustrates a simplified signaling pathway where a kinase inhibitor blocks a phosphorylation cascade. The introduction of a 1H,1H,5H-octafluoropentyl group onto the inhibitor could improve its efficacy.
Caption: Inhibition of a kinase signaling pathway by a fluorinated inhibitor.
Conclusion
While this compound is not a readily available reagent, the introduction of the 1H,1H,5H-octafluoropentyl moiety can be effectively achieved through the activation of the corresponding alcohol. The choice of activating agent, ranging from sulfonyl chlorides to halogenating agents, should be guided by the specific requirements of the reaction, including the nature of the nucleophile, desired reactivity, and cost considerations. Triflates offer the highest reactivity for challenging substitutions, while tosylates and mesylates provide a good balance of reactivity and stability. Halides, particularly iodides, represent a cost-effective and highly efficient alternative. Careful consideration of these factors will enable researchers to successfully incorporate the valuable 1H,1H,5H-octafluoropentyl group into their target molecules.
References
A Comparative Guide to Polymers Functionalized with 2,2,3,3,4,4,5,5-Octafluoropentyl Groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Alternative Polymers Supported by Experimental Data.
This guide provides a comprehensive characterization of polymers synthesized with monomers containing the 2,2,3,3,4,4,5,5-octafluoropentyl moiety, specifically focusing on poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate) (POFPA) and poly(2,2,3,3,4,4,5,5-octafluoropentyl methacrylate) (POFPMA). While the initiating species 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate was considered, the prevalent and well-documented methods for polymerizing these monomers are free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization. This guide compares their performance with relevant fluorinated and non-fluorinated polymer alternatives, offering valuable insights for material selection in various applications, including drug delivery.
Executive Summary
Polymers incorporating the 2,2,3,3,4,4,5,5-octafluoropentyl side chain exhibit unique properties due to the presence of fluorine atoms. These properties include low surface energy, hydrophobicity, and chemical inertness, making them attractive for a range of applications from low surface energy coatings to biomedical devices.[1] In the context of drug delivery, these characteristics can influence nanoparticle formation, stability, and cellular interaction.[2][3] This guide presents a comparative analysis of POFPA and POFPMA with other polymers, supported by experimental data from various studies.
Performance Comparison
The following tables summarize the key performance indicators of polymers synthesized with 2,2,3,3,4,4,5,5-octafluoropentyl functional groups against other common polymers.
Table 1: Comparison of Surface Properties
| Polymer | Monomer Structure | Water Contact Angle (°) | Surface Energy (mN/m) |
| Poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate) (POFPA) | H₂C=CHCOOCH₂(CF₂)₄H | ~108°[4] | Low (specific value not found, but expected to be low) |
| Poly(2,2,3,3,4,4,5,5-octafluoropentyl methacrylate) (POFPMA) | H₂C=C(CH₃)COOCH₂(CF₂)₄H | Not widely reported, but expected to be hydrophobic | Low (specific value not found, but expected to be low) |
| Poly(methyl methacrylate) (PMMA) | H₂C=C(CH₃)COOCH₃ | 85°[5] | 38.8[5] |
| Poly(styrene) (PS) | H₂C=CHC₆H₅ | ~90° | ~40 |
| Poly(lactic acid) (PLA) | -(CH(CH₃)COO)- | ~75°[6] | ~40 |
| Poly(tetrafluoroethylene) (PTFE) | -(CF₂-CF₂)- | ~110° | ~18.5 |
Table 2: Comparative Biocompatibility and Drug Delivery Potential
| Polymer | Biocompatibility Profile | Drug Delivery Applications | Key Advantages for Drug Delivery |
| POFPA/POFPMA | Expected to be biocompatible and bioinert due to the stable C-F bonds.[7] Specific in-vitro studies are limited. | Investigated for the formation of nanoparticles for drug delivery. | Hydrophobicity can be leveraged for encapsulating hydrophobic drugs; low surface energy may reduce protein adsorption.[2][3] |
| PMMA | Generally considered biocompatible, but residual monomer can be cytotoxic.[7] | Widely used for bone cements, dental applications, and nanoparticles.[5] | Well-established material with tunable properties. |
| PLA | Biodegradable and biocompatible, with degradation products being naturally metabolized.[6] | Extensively used for biodegradable sutures, implants, and drug delivery nanoparticles. | Biodegradability allows for controlled drug release and eliminates the need for device removal. |
| PTFE | Highly biocompatible and bioinert. | Used for medical implants and coatings. | Excellent chemical and thermal stability. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducibility and further development.
Synthesis of Poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate) via Free-Radical Polymerization
Materials:
-
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA) monomer
-
Azobisisobutyronitrile (AIBN) as the initiator
-
An appropriate solvent (e.g., toluene, ethyl acetate)
Procedure:
-
The OFPA monomer and AIBN are dissolved in the chosen solvent in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
The reaction vessel is then heated to a specific temperature (typically 60-80 °C) to initiate the polymerization.
-
The polymerization is allowed to proceed for a set amount of time.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To confirm the polymer structure and monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Contact Angle Goniometry: To measure the water contact angle and determine the surface hydrophobicity.
-
Atomic Force Microscopy (AFM) or Tensiometry: To characterize the surface energy of polymer films.
-
In Vitro Cytotoxicity Assays (e.g., MTT assay): To evaluate the biocompatibility of the polymers with relevant cell lines.[6]
Visualizing Cellular Uptake of Fluorinated Polymer Nanoparticles
For drug delivery applications, understanding how nanoparticles formulated from these polymers interact with cells is critical. The following diagram illustrates a generalized workflow for investigating the cellular uptake of such nanoparticles, highlighting the common endocytic pathways.
Caption: Workflow for investigating the cellular uptake of fluorinated polymer nanoparticles.
This diagram outlines the key steps from nanoparticle formulation and characterization to the investigation of cellular uptake mechanisms. By using specific inhibitors for different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis), researchers can elucidate the primary internalization route of the nanoparticles.[8]
Conclusion
Polymers synthesized from monomers containing the 2,2,3,3,4,4,5,5-octafluoropentyl group, such as POFPA and POFPMA, offer a unique set of properties that are advantageous for various applications, including advanced coatings and drug delivery systems. Their low surface energy and hydrophobicity distinguish them from conventional non-fluorinated polymers like PMMA and PLA. While direct comparative data for a comprehensive range of performance metrics remains an area for further research, the existing evidence suggests that these fluorinated polymers hold significant promise. The provided experimental protocols and the conceptual workflow for cellular uptake studies serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and application of these versatile materials.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring structural change and drug release of responsive nanoparticles using polarity-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1H,1H,5H-octafluoropentyl p-toluenesulfonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of reagents is paramount to ensure the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive framework for validating the structure of 1H,1H,5H-octafluoropentyl p-toluenesulfonate, a key intermediate for the introduction of fluorinated moieties in organic synthesis. We will explore the expected analytical data, detail the necessary experimental protocols, and compare its performance with viable alternatives.
Structural Elucidation and Data Presentation
Table 1: Predicted Spectroscopic and Chromatographic Data for this compound
| Analytical Technique | Predicted Observation | Rationale |
| ¹H NMR | Aromatic protons (tosyl group): 7.0-8.0 ppm (two doublets). Methylene protons (-CH₂-O-): ~4.5 ppm (triplet). Methyl protons (tosyl group): ~2.4 ppm (singlet). Methylene protons (-CH₂-CF₂-): ~2.6 ppm (triplet of triplets). Terminal proton (-CF₂H): ~6.0 ppm (triplet of doublets). | The chemical shifts are influenced by the electron-withdrawing nature of the adjacent sulfonate and fluorinated groups. Coupling patterns arise from proton-proton and proton-fluorine interactions. |
| ¹³C NMR | Aromatic carbons: 125-145 ppm. Methyl carbon: ~21 ppm. Methylene carbon (-CH₂-O-): ~65 ppm. Fluorinated carbons: 105-125 ppm (with C-F coupling). | The highly electronegative fluorine atoms will cause significant downfield shifts for the carbons in the octafluoropentyl chain and introduce characteristic carbon-fluorine coupling constants. |
| ¹⁹F NMR | Multiple signals between -110 and -140 ppm. | The different chemical environments of the fluorine atoms along the carbon chain will result in distinct resonances. The terminal -CF₂H group will show a characteristic coupling to the proton. |
| Mass Spectrometry (MS) | Expected molecular ion peak ([M]+ or [M+H]+) and characteristic fragmentation patterns. | Fragmentation will likely involve the loss of the tosyl group, the octafluoropentyl group, and rearrangements within the fluorinated chain. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under reversed-phase conditions. | The compound's polarity will determine its retention time, which can be used for purity assessment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Strong S=O stretching bands (~1350 and 1170 cm⁻¹). C-F stretching bands (~1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands. | These characteristic absorption bands correspond to the functional groups present in the molecule. |
Comparative Analysis with Alternative Reagents
The choice of a leaving group for the introduction of the 1H,1H,5H-octafluoropentyl moiety is critical for reaction efficiency. While the tosylate is a common and effective choice, other sulfonate esters such as mesylate and triflate are viable alternatives.
Table 2: Comparison of 1H,1H,5H-octafluoropentyl Sulfonates as Alkylating Agents
| Reagent | Leaving Group | Relative Reactivity | Advantages | Disadvantages |
| This compound | Tosylate (-OTs) | Good | Stable, crystalline solid, easy to handle. | Less reactive than triflate. |
| 1H,1H,5H-octafluoropentyl mesylate | Mesylate (-OMs) | Good | Generally more reactive than tosylate. | Can be less stable than tosylate. |
| 1H,1H,5H-octafluoropentyl triflate | Triflate (-OTf) | Excellent | Extremely good leaving group, ideal for unreactive substrates.[1][2] | Can be less stable and more expensive. |
The reactivity of these sulfonates generally follows the order: triflate > mesylate > tosylate.[1][2] This trend is attributed to the electron-withdrawing ability of the respective sulfonyl groups, which stabilizes the resulting anion after departure.[1]
Experimental Protocols
Accurate structural validation requires meticulous adherence to standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. For fluorinated compounds, a wide spectral width may be necessary.[3][4]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Mass Spectrometry (MS)
General Mass Spectrometry Protocol (e.g., using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
High-Performance Liquid Chromatography (HPLC)
General Reversed-Phase HPLC Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system with a suitable reversed-phase column (e.g., C18) and a UV detector.
-
Method Development: Develop an isocratic or gradient elution method using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the compound.
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound can be represented as a workflow diagram.
Caption: Workflow for the synthesis, validation, and comparative analysis of this compound.
The signaling pathway for a typical nucleophilic substitution reaction involving this reagent is illustrated below.
Caption: Generalized SN2 reaction pathway using this compound.
References
A Comparative Guide to Tosylate-Based Reagents for Fluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoroalkyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While numerous reagents have been developed for this purpose, this guide provides a comparative analysis of tosylate-containing reagents for fluoroalkylation, with a focus on their performance against other established methods. This document offers a data-driven comparison to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Fluoroalkylation Strategies
Fluoroalkylation reactions can be broadly categorized by the nature of the fluoroalkylating agent. This guide will focus on a tosylate-based reagent for difluoromethylation and compare its performance with prominent reagents used for trifluoromethylation and monofluoromethylation.
Performance Data: A Comparative Overview
The following tables summarize the performance of a key tosylate-containing difluoromethylating agent against common reagents for trifluoromethylation and monofluoromethylation across various nucleophiles.
Table 1: Difluoromethylation of Thiophenols, Imidazoles, and β-Ketoesters
| Reagent | Substrate (Nucleophile) | Yield (%) | Reference |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Thiophenol | 94 | [1] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | 4-Chlorothiophenol | 78 | [1] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | 2-Naphthalenethiol | 75 | [1] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Imidazole | 75 | [1] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | 2-Phenylimidazole | 72 | [1] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Ethyl 2-oxocyclopentanecarboxylate | 65 |
Table 2: Trifluoromethylation of Phenols - A Comparison with Alternative Reagents
While direct trifluoromethylation using a simple trifluoromethyl tosylate is not a commonly reported method, the following table provides a comparison of leading alternative reagents for the O-trifluoromethylation of phenols.
| Reagent | Substrate (Phenol) | Yield (%) | Reference |
| Umemoto's Reagent (Oxonium salt) | Phenol | High | [2] |
| Togni's Reagent I | 2,4,6-trimethylphenol | Low (O-alkylation) | [2] |
| Ruppert-Prakash Reagent (with Ag(I)) | Phenol | Moderate to Good | [3] |
| CF3I (Visible Light Photoredox) | Phenol derivatives | Good to Excellent | [4] |
Table 3: Monofluoromethylation of Thiols - A Comparison with Alternative Reagents
Similar to trifluoromethylation, monofluoromethyl tosylate is not a standard reagent. Below is a comparison of alternative methods for S-monofluoromethylation.
| Reagent | Substrate (Thiol) | Yield (%) | Reference |
| Monofluoromethyl sulfonium ylide | Thiophenol | High | [5] |
| Fluorobis(phenylsulfonyl)methane (FBSM) | Thiophenol | High | [6][7] |
Experimental Protocols
Key Experiment 1: Difluoromethylation of Thiophenol using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine[1]
Objective: To synthesize difluoromethyl phenyl sulfide via nucleophilic substitution.
Materials:
-
Thiophenol
-
Sodium hydride (NaH)
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of thiophenol (1.0 mmol) in anhydrous THF (5 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford difluoromethyl phenyl sulfide.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanism for the tosylate-based difluoromethylation and a general workflow for evaluating fluoroalkylation reagents.
Caption: Proposed difluorocarbene mechanism.
Caption: Workflow for comparing fluoroalkylation reagents.
Concluding Remarks
The data indicates that N-Tosyl-S-difluoromethyl-S-phenylsulfoximine is a highly effective reagent for the difluoromethylation of a range of nucleophiles, providing good to excellent yields.[1] For trifluoromethylation and monofluoromethylation, while tosylate-based reagents are not the current standard, a variety of potent alternative reagents exist, each with its own advantages in terms of reactivity, substrate scope, and reaction conditions. Researchers should consider the specific requirements of their target molecule and the nature of the nucleophile when selecting the most appropriate fluoroalkylation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 5. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis(phenylsulfonyl)methane. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Monofluoromethylation of acyl chlorides and chloroformates: Direct Synthesis of monofluoromethylketones utilizing fluorobis(phenylsulfonyl)methane as a masked CH2F precursor - American Chemical Society [acs.digitellinc.com]
The Synthetic Advantages of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate: A Comparative Guide
In the landscape of modern organic synthesis, the strategic introduction of fluorinated moieties is a cornerstone of designing novel molecules with tailored properties. For researchers, scientists, and drug development professionals, the choice of a fluoroalkylation reagent is critical to the success of a synthetic campaign. This guide provides a comparative analysis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a reagent for introducing the octafluoropentyl group, benchmarking its performance against other relevant fluoroalkylation strategies.
Executive Summary
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate emerges as a valuable tool for the introduction of the H(CF₂)₄CH₂- group, a moiety that can significantly influence the physicochemical and biological properties of a molecule. Key advantages of this reagent lie in its stability, reactivity under standard nucleophilic substitution conditions, and the unique properties imparted by the octafluoropentyl chain. This guide will delve into the specific benefits, provide a comparative analysis with alternative reagents, and present detailed experimental protocols.
Advantages of the Octafluoropentyl Moiety
The incorporation of a 2,2,3,3,4,4,5,5-octafluoropentyl group can offer several distinct advantages in the resulting molecule:
-
Enhanced Lipophilicity and Metabolic Stability: The highly fluorinated chain can increase the lipophilicity of a compound, which can be crucial for its ability to cross cell membranes. Furthermore, the strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can have profound effects on drug-receptor interactions and solubility.
-
Unique Intermolecular Interactions: The fluorinated chain can participate in unique non-covalent interactions, such as fluorous-fluorous interactions, which can influence molecular conformation and binding to biological targets.
Performance Comparison with Alternative Reagents
The selection of a fluoroalkylation reagent is often a balance between reactivity, stability, and functional group tolerance. Here, we compare 2,2,3,3,4,4,5,5-octafluoropentyl tosylate with other common methods for introducing fluoroalkyl chains.
| Reagent/Method | Typical Reaction Conditions | Advantages | Disadvantages |
| 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate | Nucleophile, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, MeCN), 60-100 °C | Stable, crystalline solid; good leaving group; predictable Sₙ2 reactivity; commercially available precursor alcohol. | Requires preparation from the corresponding alcohol; may not be suitable for very sensitive substrates due to elevated temperatures. |
| Octafluoropentyl Iodide | Radical initiator (e.g., AIBN) or photoredox catalysis | Useful for radical addition reactions to alkenes and alkynes. | Can be less selective than nucleophilic substitution; radical conditions may not be compatible with all functional groups. |
| Perfluoroalkylation with Togni or Umemoto Reagents | Transition metal catalyst (e.g., Cu, Pd) or radical initiation | Broad substrate scope; can introduce a variety of perfluoroalkyl groups. | Reagents can be expensive; may require optimization of catalytic conditions. |
Experimental Protocols
Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
This protocol describes the preparation of the title compound from its corresponding alcohol.
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added pyridine (1.5 eq).
-
p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction is quenched with 1 M HCl and the layers are separated.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, which can be purified by recrystallization or column chromatography.
Nucleophilic Substitution with 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
This protocol provides a general procedure for the reaction of the tosylate with a generic nucleophile.
Materials:
-
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of the nucleophile (1.0 eq) in DMF (0.5 M) is added potassium carbonate (1.5 eq).
-
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate (1.2 eq) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and application of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Caption: Synthetic pathway from alcohol to final product.
A Comparative Guide to Fluorinated and Non-Fluorinated Silanes for High-Performance Surface Modification
The strategic modification of surfaces is a critical aspect of modern materials science, with applications ranging from biomedical devices to advanced electronics. The choice of surface modification agent significantly impacts the final properties of the material. This guide provides an objective comparison of the performance of a fluorinated silane and a non-fluorinated silane, supported by experimental data, to inform material selection for specific applications.
Fluorinated silanes are renowned for their ability to create surfaces with exceptionally low surface energy, leading to superior hydrophobicity and oleophobicity.[1] This is attributed to the unique properties of the carbon-fluorine bond. In contrast, non-fluorinated silanes, while typically less repellent, offer a versatile platform for enhancing adhesion and can be functionalized for a wide array of applications where extreme repellency is not the primary objective.[1]
Performance Comparison: Fluorinated vs. Non-Fluorinated Silanes
The following table summarizes the key performance differences between surfaces modified with a representative fluorinated silane (FAS-17) and a non-fluorinated silane (OTS) based on experimental data.
| Performance Metric | Fluorinated Silane (FAS-17) on Aluminum | Non-Fluorinated Silane (OTS) on FeCoNiCr Alloy | Key Observations |
| Water Contact Angle (WCA) | 175°[1] | 88.42°[2] | Fluorinated silane modification results in a significantly more hydrophobic surface. |
| Surface Free Energy (SFE) | Low (exact value not specified)[1] | Not specified | The high water contact angle of the fluorinated surface indicates a very low surface free energy. |
| Chemical Composition | Perfluoroalkyl chains | Alkyl chains | The presence of fluorine is the primary driver of the enhanced hydrophobic properties. |
| Primary Application | Creating superhydrophobic and oleophobic surfaces, anti-fouling coatings.[3] | Enhancing hydrophobicity, improving adhesion, creating self-assembled monolayers.[4][5] | The choice of silane is dictated by the desired surface properties and application requirements. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for surface modification using silanes.
Protocol 1: Substrate Preparation (Piranha Cleaning)
This protocol describes the cleaning and hydroxylation of silicon-based substrates to ensure a reactive surface for silanization.[6]
-
Safety Precautions: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Always use appropriate personal protective equipment (PPE) and work in a fume hood.[6]
-
Preparation of Piranha Solution: In a clean glass container, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. Caution: The solution is highly exothermic.[6]
-
Substrate Immersion: Immerse the silicon-based substrates in the piranha solution for 10-15 minutes. This process removes organic residues and creates a hydroxylated surface.[6]
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them thoroughly with deionized (DI) water.[6]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas. The hydroxylated substrates should be used immediately for the silanization step to prevent atmospheric contamination.[6]
Protocol 2: Surface Modification via Solution Deposition
This protocol outlines the process of modifying a hydroxylated surface with a silane from a solution.
-
Preparation of Silane Solution: Prepare a dilute solution (e.g., 1-5 mM) of the desired silane (e.g., FAS-17 or OTS) in an anhydrous organic solvent (e.g., toluene or hexane) under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Substrate Immersion: Immerse the clean, hydroxylated substrate in the silane solution for a specific duration (e.g., 30 minutes to 2 hours). The immersion time can be varied to control the density of the self-assembled monolayer.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it sequentially with fresh anhydrous solvent and then with a polar solvent like isopropanol to remove any non-covalently bonded silane molecules.[6]
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.[6]
-
Curing: To promote the formation of a stable siloxane network on the surface, bake the coated substrate in an oven at a specific temperature (e.g., 110-120°C) for 30-60 minutes.[6]
Protocol 3: Characterization of Modified Surfaces
-
Contact Angle Measurement: The hydrophobicity of the modified surface is quantified by measuring the static water contact angle using a goniometer. A water droplet of a known volume is placed on the surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured.
-
Surface Energy Calculation: The surface free energy can be determined by measuring the contact angles of several liquids with known surface tensions and applying theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the silane coating (e.g., by detecting fluorine for FAS-17 or an increased carbon-to-silicon ratio for OTS).[2]
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for silane surface modification and characterization.
Caption: Relationship between silane structure and surface properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Modification of FeCoNiCr Medium-Entropy Alloy (MEA) Using Octadecyltrichlorosilane and Atmospheric-Pressure Plasma Jet | MDPI [mdpi.com]
- 3. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, a crucial, highly fluorinated organic compound. By comparing its reactivity with non-fluorinated and other fluorinated counterparts, this document aims to equip researchers with the necessary information to effectively utilize this compound in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials.
Introduction to 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is a derivative of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate for introducing the octafluoropentyl moiety into various molecular scaffolds. The high degree of fluorination in the alkyl chain imparts unique properties, such as increased lipophilicity and metabolic stability, which are highly desirable in drug design. Understanding the reaction kinetics of this tosylate is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
Comparative Analysis of Reaction Kinetics
Key Performance Indicators: Solvolysis Rate Constants
The solvolysis reaction, where the solvent acts as the nucleophile, is a common method for evaluating the reactivity of alkyl tosylates. The rate of this first-order reaction is a good indicator of the leaving group's ability and the substrate's susceptibility to nucleophilic attack.
Table 1: Solvolysis Rate Constants of Secondary Alkyl Tosylates in 50% Aqueous Trifluoroethanol at 30°C
| Substrate | Rate Constant (k, s⁻¹) | Relative Rate |
| 2-Butyl Tosylate | ~1 x 10⁻⁵ | 1.0 |
| 2-Pentyl Tosylate | ~1 x 10⁻⁵ | 1.0 |
| 2-Octyl Tosylate | ~1 x 10⁻⁵ | 1.0 |
| 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate | Not available (Expected to be < 1 x 10⁻⁵) | < 1.0 |
Data for non-fluorinated tosylates is sourced from a study on the solvolysis of simple secondary tosylates.[1]
The strong inductive effect of the eight fluorine atoms in 2,2,3,3,4,4,5,5-octafluoropentyl tosylate is expected to destabilize the partial positive charge that develops on the α-carbon in the transition state of an S(_N)1 reaction and hinder the approach of a nucleophile in an S(_N)2 reaction. This leads to a predicted slower rate of solvolysis compared to its non-fluorinated counterparts.
Alternative Compounds for Comparison
For a comprehensive understanding, the reaction kinetics of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate should be compared against:
-
n-Pentyl Tosylate: The direct non-fluorinated analog. Its solvolysis rate would provide a baseline for quantifying the electronic effect of the fluorine atoms.
-
Other Polyfluorinated Alkyl Tosylates: Compounds with varying degrees and positions of fluorination would allow for a systematic study of the structure-activity relationship.
-
Other Sulfonate Esters (Mesylates, Triflatess): Comparing the tosylate with other common sulfonate leaving groups would provide insights into the optimal leaving group for a specific transformation.
Experimental Protocols
To obtain precise kinetic data for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate and its alternatives, the following experimental protocols are recommended.
Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate
Materials:
-
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Determination of Solvolysis Rate Constants
Materials:
-
Synthesized 2,2,3,3,4,4,5,5-octafluoropentyl tosylate and its analogs
-
Solvent (e.g., 50% aqueous trifluoroethanol)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
-
Burette, pipette, and other volumetric glassware
Procedure:
-
Prepare a solution of the tosylate substrate of a known concentration in the chosen solvent.
-
Place a known volume of this solution in a reaction vessel maintained at a constant temperature in a water bath.
-
Add a few drops of the indicator to the solution.
-
At time zero, start a stopwatch.
-
As the solvolysis reaction proceeds, toluenesulfonic acid is produced, which will cause the indicator to change color.
-
Titrate the generated acid with the standardized sodium hydroxide solution at regular time intervals to neutralize the acid and restore the indicator's original color.
-
Record the volume of NaOH added and the corresponding time.
-
Continue the measurements until the reaction is at least 70-80% complete.
-
The first-order rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH at time t, and V(∞) is the volume of NaOH at the completion of the reaction. The slope of the resulting straight line will be -k.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.
Caption: General mechanisms for the solvolysis of alkyl tosylates (R-OTs).
Conclusion
The reaction kinetics of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate are of significant interest to the scientific community, particularly in the field of drug development. While direct experimental data is currently limited, a comparative analysis with its non-fluorinated analogs suggests a reduced reactivity due to the strong electron-withdrawing effects of the fluorine atoms. The provided experimental protocols offer a clear pathway for researchers to determine the precise kinetic parameters of this compound and its alternatives, thereby enabling more informed decisions in the design and execution of synthetic strategies. This guide serves as a foundational resource for further investigation into the reactivity of this and other highly fluorinated organic molecules.
References
Safety Operating Guide
Proper Disposal of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate: A Comprehensive Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and environmental compliance. Due to its fluorinated nature, this compound requires disposal as hazardous waste.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, a face shield, a flame-resistant lab coat, and gloves appropriate for handling fluorinated organic compounds. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, immediately evacuate the area and restrict access. For small spills, trained personnel wearing appropriate PPE can contain the spill with an absorbent material compatible with the chemical. The absorbed material must then be collected into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
II. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀F₈O₃S |
| Molecular Weight | 386.26 g/mol |
| Melting Point | 8-12 °C |
| Boiling Point | 157 °C @ 5 mmHg |
| Flash Point | >110 °C |
| Density | 1.5127 g/cm³ |
III. Hazard Information
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
IV. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration at a permitted hazardous waste facility. Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but this is less preferred as it only contains the substance.[1]
Experimental Protocol for Waste Neutralization (for consideration by qualified professionals only):
While incineration is the preferred method, neutralization of halogenated compounds with a strong base can be a potential chemical treatment method. However, this should only be attempted by personnel with extensive experience in handling hazardous materials and with appropriate safety measures in place. A general, non-optimized protocol could involve the slow addition of the fluorinated compound to a stirred, cooled solution of a strong base (e.g., sodium hydroxide) in a suitable solvent. The reaction progress should be monitored, and the resulting mixture must still be disposed of as hazardous waste. This is a hazardous procedure that can be exothermic and produce harmful vapors.
V. Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the disposal of this compound.
VI. Environmental Fate and Considerations
Fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known for their persistence in the environment. The strong carbon-fluorine bond makes them resistant to degradation.[1] Improper disposal can lead to long-term contamination of soil and water. Therefore, adherence to proper disposal protocols is critical to minimize environmental impact. Thermal treatment offers the advantage of potentially mineralizing the PFAS, thus preventing further release into the environment.[2]
References
Personal protective equipment for handling 1h,1h,5h-octafluoropentyl p-toluenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1H,1H,5H-octafluoropentyl p-toluenesulfonate. The following guidance is based on safety data for structurally similar compounds, including other octafluoropentyl-containing molecules and various p-toluenesulfonate (tosylate) esters. Researchers, scientists, and drug development professionals should conduct a thorough, site-specific risk assessment before handling this chemical.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a skin and eye irritant.[1][2][3][4] Vapors may also cause respiratory tract irritation.[2][3][4][5] Therefore, a comprehensive approach to personal protective equipment is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors that can cause serious eye irritation.[1][2][3][4][5] |
| Hand | Nitrile or other chemically resistant gloves | Protects against skin irritation and potential absorption.[3][5] |
| Body | Laboratory coat, closed-toe shoes, and long pants | Prevents incidental skin contact.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of potentially irritating vapors.[2][3][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are readily accessible.[5]
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
- Don all required PPE as outlined in Table 1.
- Conduct all manipulations of this compound within a certified chemical fume hood.
- Avoid direct contact with skin, eyes, and clothing.[1][5]
- Use compatible labware (e.g., glass, PTFE) to prevent degradation of the compound or equipment.
- Keep containers tightly closed when not in use to minimize vapor release.[5][6]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
- The storage container should be clearly labeled with the chemical name and associated hazards.
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound in a dedicated, labeled, and sealed waste container.
- This includes contaminated labware, gloves, and any absorbent materials used for spills.
2. Disposal Method:
- Dispose of the chemical waste through an authorized hazardous waste disposal company.[1][5][6]
- Incineration at a licensed facility is a common disposal method for similar fluorinated organic compounds.[5]
3. Decontamination:
- Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
- Dispose of all decontamination materials as hazardous waste.
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1H,1H,5H-Octafluoropentyl 1,1,2,2-Tetrafluoroethyl Ether | 16627-71-7 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
